molecular formula C7H7N3O B1610358 6-Methoxyimidazo[1,2-b]pyridazine CAS No. 17240-33-4

6-Methoxyimidazo[1,2-b]pyridazine

Cat. No.: B1610358
CAS No.: 17240-33-4
M. Wt: 149.15 g/mol
InChI Key: BPDLUTXPYDMVJJ-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,2-b]pyridazine is a high-purity heterocyclic compound designed for research and development applications, particularly in medicinal chemistry. This complex bicyclic scaffold incorporates both imidazole and pyridazine rings, a structure of significant interest in modern drug discovery. The unique properties of the pyridazine ring, including a high dipole moment and robust hydrogen-bonding capacity, are key for molecular recognition and target engagement in biological systems . The methoxy substituent at the 6-position influences the molecule's electronic properties and steric profile, which can fine-tune its interactions with enzymatic active sites. Imidazo[1,2-b]pyridazine derivatives have emerged as privileged scaffolds in pharmaceutical research, demonstrating a wide range of biological activities. This structural motif is found in several therapeutic agents, such as the tyrosine kinase inhibitor Ponatinib and the RNA splicing modifier Risdiplam, highlighting the value of this core in treating conditions like cancer and genetic disorders . As a building block, this compound is a valuable intermediate for constructing more complex molecules. It is exclusively intended for research purposes and is not designed for human therapeutic or veterinary use. Researchers can use this compound to explore new chemical spaces, develop structure-activity relationships, and create novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDLUTXPYDMVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443930
Record name 6-Methoxyimidazo[1,2-b]pyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17240-33-4
Record name 6-Methoxyimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methoxyimidazo[1,2-b]pyridazine (CAS 17240-33-4): A Privileged Scaffold in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently evaluate heterocyclic scaffolds for their developability, target affinity, and synthetic tractability. Among these, 6-Methoxyimidazo[1,2-b]pyridazine (CAS 17240-33-4) stands out as a "privileged scaffold." Characterized by its fused imidazole and pyridazine rings with a methoxy substitution at the 6-position, this compound offers a rigid, planar geometry ideal for intercalating into narrow protein binding pockets[1].

This technical guide dissects the physicochemical properties, synthetic methodologies, and pharmacological applications of this compound, providing researchers with a self-validating framework for integrating this molecule into kinase inhibitor discovery pipelines.

Physicochemical Properties & Structural Analysis

The structural architecture of this compound dictates its biological behavior. The imidazo-pyridazine core is a highly π-deficient aromatic skeleton[2]. The nitrogen heteroatoms serve as critical hydrogen bond acceptors, facilitating specific interactions with target proteins, while the 6-methoxy group enhances lipophilicity, driving cellular permeability and hydrophobic pocket binding[1].

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name This compound
CAS Registry Number 17240-33-4
Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
SMILES COc1ccc2nccn2n1
InChI Key InChI=1/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3
Appearance Pale to light-colored solid
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetonitrile)

Data aggregated from standardized chemical inventories[1].

Pharmacological Landscape & Mechanism of Action

The imidazo[1,2-b]pyridazine core has proven exceptionally versatile in modulating diverse kinase targets. Its flat, aromatic nature allows it to act as an ATP-competitive inhibitor, yet its unique substitution vectors enable non-classical binding modes.

  • PIM Kinases: In a striking departure from standard type I kinase inhibitors, certain imidazo[1,2-b]pyridazine derivatives act as ATP-competitive but not ATP-mimetic inhibitors. High-resolution crystal structures reveal that these compounds interact with the NH2-terminal lobe helix αC rather than the kinase hinge region, conferring exquisite selectivity against PIM1 and suppressing leukemic blast growth[3].

  • TYK2 Pseudokinase (JH2): Derivatives of this scaffold have been identified as potent allosteric inhibitors of the TYK2 pseudokinase domain (JH2). By binding here, they suppress downstream cytokine-mediated receptor activation without off-target inhibition of the catalytic JH1 domain[4].

  • DYRK1A & CLK Kinases: Optimization at the 3- and 6-positions has yielded highly potent, cellularly active inhibitors of DYRK1A, a target critical in neurodegenerative diseases and oncology[5].

  • ROCK2 Inhibition: Recent SAR campaigns have identified imidazo[1,2-b]pyridazine derivatives as highly selective ROCK2 inhibitors, demonstrating profound anti-fibrotic effects via the TGF-β/Smad signaling pathways in pulmonary fibrosis models[6].

MOA Ligand This compound (Allosteric/Kinase Inhibitor) Target Target Kinase (e.g., TYK2 JH2 / PIM1) Ligand->Target Binds Target Pocket ATP ATP Binding Site Target->ATP Steric/Allosteric Hindrance ConformationalChange Conformational Shift (Helix αC Modulation) Target->ConformationalChange Induces Downstream Downstream Signaling Blockade (STAT3 / BAD) ConformationalChange->Downstream Prevents Phosphorylation Apoptosis Cellular Response (Apoptosis / Anti-fibrosis) Downstream->Apoptosis Phenotypic Outcome

Fig 1: Mechanistic pathway of this compound derivatives modulating kinases.

Synthetic Methodology: Core Construction

To leverage this scaffold in medicinal chemistry, robust and scalable synthetic routes are mandatory. The most efficient construction of the imidazo[1,2-b]pyridazine bicyclic system utilizes a multicomponent cyclocondensation strategy[7].

Protocol 1: Synthesis of the Imidazo[1,2-b]pyridazine Core

Objective: Synthesize the functionalized core via the condensation of 6-methoxypyridazin-3-amine with an α-haloketone.

  • Reagent Preparation: Suspend 6-methoxypyridazin-3-amine (1.0 eq) and the desired α-haloketone (e.g., chloroacetaldehyde) (1.2 eq) in anhydrous acetonitrile (10 mL/mmol).

    • Causality: Acetonitrile is chosen as a polar aprotic solvent to stabilize the transition state of the initial bimolecular nucleophilic substitution (SN2) without solvolyzing the electrophile.

  • Catalysis & Heating: Add a catalytic amount of L-proline (5 mol%) or a mild base (e.g., NaHCO3) and heat the mixture to 50–80 °C under a nitrogen atmosphere for 12–36 hours[7].

    • Causality: The endocyclic nitrogen of the pyridazine attacks the α-carbon of the haloketone. Elevated temperatures provide the activation energy required for the subsequent intramolecular dehydration/cyclization. This ring closure is thermodynamically driven by the formation of the highly stable, fully conjugated 10-π electron heteroaromatic system.

  • Workup & Isolation: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO3 to neutralize generated HCl (free-basing the product). Extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Biochemical Validation: High-Throughput Kinase Assay

Once synthesized, derivative libraries must be rigorously evaluated. As an application scientist, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary biochemical screening.

Protocol 2: Self-Validating TR-FRET Kinase Assay

Objective: Determine the IC50 of synthesized derivatives against a target kinase (e.g., TYK2 JH2).

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: Brij-35 prevents non-specific binding of the lipophilic this compound derivatives to the plastic microplate walls, ensuring accurate free-drug concentrations.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the compounds directly into a 384-well low-volume plate in a 10-point dose-response format.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct dilution in the assay buffer, keeping the final DMSO concentration strictly below 1% to prevent solvent-induced protein denaturation.

  • Incubation: Add the kinase enzyme and a fluorescently labeled tracer/substrate. Incubate at room temperature for 60 minutes.

    • Causality: A 60-minute incubation allows the system to reach thermodynamic equilibrium, which is critical for the accurate IC50 determination of allosteric binders (like TYK2 JH2 inhibitors)[4].

  • Signal Acquisition: Read the plate on a multi-mode microplate reader measuring emission at 665 nm (FRET signal) and 615 nm (Donor signal).

    • Causality: The ratiometric readout (665/615 nm) inherently normalizes well-to-well volume variations and mathematically nullifies compound auto-fluorescence—a common artifact with highly conjugated heterocyclic libraries. This creates a self-validating data point where optical false positives are excluded.

Workflow Start 6-Methoxypyridazin-3-amine + α-Haloketone Reaction Cyclocondensation (Reflux, Base) Start->Reaction Reagents Purification Purification (Flash Chromatography) Reaction->Purification Crude Validation Structural Validation (NMR, LC-MS) Purification->Validation Pure Assay Biochemical Assay (TR-FRET IC50) Validation->Assay Confirmed Lead Lead Optimization Assay->Lead Hit

Fig 2: Step-by-step workflow from synthesis to high-throughput biochemical validation.

Conclusion

This compound (CAS 17240-33-4) represents a highly tunable, privileged scaffold in modern medicinal chemistry. Its unique capacity to act as a non-ATP mimetic inhibitor and an allosteric modulator makes it an invaluable starting point for targeting elusive kinases like PIM1, TYK2, and ROCK2. By adhering to the rigorous synthetic and assay protocols outlined above, drug development professionals can systematically exploit this structural motif to generate high-fidelity therapeutic leads.

References[1] Title: CAS 17240-33-4: this compound | Source: cymitquimica.com | URL:Link[2] Title: Supramolecular complexes of Co(II), Zn(II) and Mn(II) based on a pyridazine dicarboxylic derivative | Source: ssrn.com | URL:Link[3] Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity | Source: aacrjournals.org | URL:Link[5] Title: Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases | Source: cardiff.ac.uk | URL:Link[4] Title: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling | Source: rsc.org | URL:Link[6] Title: Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis | Source: acs.org | URL:Link[7] Title: CA3145641A1 - Trkb positive allosteric modulators | Source: google.com | URL:Link

Sources

The 6-Methoxyimidazo[1,2-b]pyridazine Scaffold: Chemical Identity, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthetic architecture, and pharmacological utility of the 6-Methoxyimidazo[1,2-b]pyridazine scaffold.

Executive Summary

The imidazo[1,2-b]pyridazine core represents a "privileged structure" in medicinal chemistry, widely utilized to design kinase inhibitors (e.g., Ponatinib) and modulators of GABA-A receptors. The 6-methoxy derivative (CAS 17240-33-4) serves as a critical intermediate, offering a specific electronic profile that enhances solubility and alters the hydrogen-bond acceptor capability of the pyridazine ring compared to its halogenated analogs. This guide provides the validated chemical identifiers, a robust synthetic protocol, and an analysis of its medicinal chemistry applications.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This section provides the unambiguous identifiers required for database registration and computational modeling.

ParameterValue
IUPAC Name This compound
CAS Number 17240-33-4
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
SMILES COc1ccc2nccn2n1
InChI InChI=1S/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3
H-Bond Acceptors 4 (N1, N4, O, Pyridazine N)
H-Bond Donors 0
Topological Polar Surface Area (TPSA) ~42 Ų

Structural Logic: The molecule consists of a pyridazine ring fused to an imidazole ring. The bridgehead nitrogen is at position 4. The methoxy group at position 6 (para to the bridgehead) acts as an electron-donating group (EDG), increasing electron density in the pyridazine ring, which can influence the pKa of the N1 nitrogen and subsequent binding affinity in kinase hinge regions.

Synthetic Architecture

The synthesis of this compound is a two-stage process involving Nucleophilic Aromatic Substitution (


) followed by a condensation-cyclization reaction.
Reaction Pathway Visualization

The following diagram illustrates the conversion of 3,6-dichloropyridazine to the final scaffold.

SynthesisPathway Start 3,6-Dichloropyridazine (Starting Material) Step1 Step 1: Amination (NH3, Heat) Start->Step1 Inter1 3-Amino-6-chloropyridazine Step1->Inter1 Step2 Step 2: Methoxylation (NaOMe, MeOH, Reflux) Inter1->Step2 Inter2 3-Amino-6-methoxypyridazine Step2->Inter2 Step3 Step 3: Cyclization (Chloroacetaldehyde, EtOH) Inter2->Step3 Final This compound (Target) Step3->Final

Figure 1: Step-wise synthetic route from commercially available 3,6-dichloropyridazine.

Detailed Experimental Protocol
Stage 1: Synthesis of 3-Amino-6-methoxypyridazine

Rationale: Direct displacement of the 6-chloro group with methoxide is more efficient on the amino-pyridazine than on the di-chloro scaffold due to regioselectivity concerns.

  • Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve 3-amino-6-chloropyridazine in anhydrous methanol in a sealed tube or pressure vessel.

    • Add sodium methoxide slowly.

    • Heat the mixture to 130–160°C for 12–24 hours. (Note: High temperature is required to overcome the deactivating effect of the amino group on the

      
       reaction).
      
    • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Dilute with water and extract with Ethyl Acetate (3x). Dry organic layer over

      
       and concentrate.
      
    • Purification: Recrystallization from ethanol or column chromatography (EtOAc/Hexane).

Stage 2: Cyclization to this compound

Rationale: This is a standard Hantzsch-type condensation. The endocyclic nitrogen of the pyridazine attacks the


-carbon of the chloroacetaldehyde, followed by cyclization of the exocyclic amine onto the aldehyde carbonyl.
  • Reagents: 3-Amino-6-methoxypyridazine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq), Ethanol or n-Butanol.

  • Procedure:

    • Dissolve the intermediate in Ethanol.

    • Add Chloroacetaldehyde solution dropwise.

    • Reflux the mixture (80–100°C ) for 4–8 hours.

    • Critical Step (Neutralization): The reaction produces HCl. Upon cooling, add saturated

      
       solution to neutralize the mixture (pH ~8). This precipitates the free base.
      
    • Workup: Extract with Dichloromethane (DCM). Wash with brine.[1]

    • Yield: Typically 60–80%.

Medicinal Chemistry Utility

The imidazo[1,2-b]pyridazine scaffold is a bioisostere of the imidazo[1,2-a]pyridine (found in Zolpidem) and the quinoline core. The inclusion of the extra nitrogen (N5) and the 6-methoxy group offers distinct pharmacological advantages.

Structure-Activity Relationship (SAR) Logic

SAR Core Imidazo[1,2-b]pyridazine Core Pos3 Position 3 (C3) Primary vector for Aryl/Heteroaryl groups. Critical for Kinase Hinge Binding. Core->Pos3 Suzuki Coupling Site Pos6 Position 6 (C6) - Methoxy Modulates solubility & lipophilicity. Solvent-exposed region in kinase pockets. Core->Pos6 Electronic Tuning N1 N1 Nitrogen H-Bond Acceptor. Interacts with hinge region residues (e.g., Met, Thr). Core->N1 Binding Interaction

Figure 2: Pharmacophore mapping of the scaffold highlighting key substitution vectors.

Key Therapeutic Areas
  • Kinase Inhibition (Oncology):

    • The scaffold mimics the purine ring of ATP.

    • Ponatinib (Iclusig): Contains the imidazo[1,2-b]pyridazine core.[2][3][4][5] It targets BCR-ABL and VEGFR. The nitrogen atoms in the core form crucial hydrogen bonds with the kinase hinge region (e.g., Met318 in ABL).

    • The 6-methoxy group specifically is often explored to adjust the LogP (lipophilicity) to improve oral bioavailability without disrupting the hinge-binding geometry.

  • GABA-A Receptor Modulation:

    • While imidazo[1,2-a]pyridines (Zolpidem) are classic GABA-A ligands, the pyridazine analogs (including 6-methoxy variants) are investigated for anxiolytic properties with potentially reduced sedative side effects due to altered receptor subtype selectivity (

      
      2/
      
      
      
      3 vs
      
      
      1).
  • Amyloid Imaging (Neurology):

    • Derivatives of 6-substituted imidazo[1,2-b]pyridines have been synthesized as PET radiotracers for detecting

      
      -amyloid plaques in Alzheimer's disease, leveraging the planar, aromatic nature of the scaffold for intercalation.
      

References

  • Chemical Identity & Properties

    • PubChem.[4][6] Imidazo[1,2-b]pyridazine.[7][3][4][5][6][8][9][10][11] National Library of Medicine. Accessed 2024.

    • [Link][3]

  • Synthetic Protocols

    • Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021.
    • [Link]

  • Kinase Inhibition Applications

    • Huang, W.S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry, 2010.
    • [Link]

  • Amyloid Imaging

    • Cui, M., et al. "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques." Medicinal Chemistry Letters, 2010.
    • [Link]

Sources

Biological Activity & SAR of the 6-Methoxyimidazo[1,2-b]pyridazine Core

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of the 6-methoxyimidazo[1,2-b]pyridazine core. This scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for purines in kinase inhibition and benzodiazepines in CNS modulation.

Technical Whitepaper | Version 2.0

Executive Summary: The Privileged Scaffold

The imidazo[1,2-b]pyridazine ring system is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The specific introduction of a methoxy group at the 6-position (and its extended alkoxy analogs) represents a critical optimization strategy.

This core functions primarily through two mechanisms:

  • Kinase ATP-Competitor: The nitrogen-rich fused ring mimics the adenine core of ATP, forming essential hydrogen bonds with the kinase hinge region.

  • Solvent Front Interaction: The 6-position substituent projects into the solvent-exposed region of the binding pocket, allowing for solubility modulation and metabolic blocking without disrupting the primary binding mode.

Chemical Architecture & Numbering

To understand the biological activity, one must first master the structural vectors.

  • N1/N4 Bridge: The bridgehead nitrogen (N4) and the imidazole nitrogen (N1) typically serve as hydrogen bond acceptors.

  • C3 Position (The "Warhead" Vector): Usually substituted with an aryl or heteroaryl ring. This moiety dictates the primary specificity for the target protein (e.g., fitting into the hydrophobic back pocket of a kinase).

  • C6 Position (The "Solvent/Solubility" Vector): This is the focus of this guide. A 6-methoxy (or 6-alkoxy) group here is crucial for:

    • Electronic Tuning: Donating electron density to the ring system, increasing the basicity of N1.

    • Metabolic Stability: Blocking the C6 position from oxidative metabolism (which occurs readily on the unsubstituted ring).

    • Solubility: Serving as an anchor point for solubilizing groups (e.g., extending methoxy to morpholino-ethoxy).

Visualization: SAR Logic Flow

The following diagram illustrates the functional logic of the core.

SAR_Logic Core Imidazo[1,2-b]pyridazine Scaffold C3 C3 Position (Aryl/Heteroaryl) Core->C3 C6 C6 Position (Methoxy/Alkoxy) Core->C6 N_Bridge N1/N4 Nitrogen (H-Bond Acceptors) Core->N_Bridge Activity_Kinase Kinase Selectivity (Mps1, TAK1, VEGFR) C3->Activity_Kinase Dictates Specificity Activity_CNS GABA-A Receptor Modulation C3->Activity_CNS Dictates Affinity C6->Activity_Kinase Solvent Interaction Properties Solubility & Metabolic Stability C6->Properties Modulates PK N_Bridge->Activity_Kinase Hinge Binding

Figure 1: Structural vectors of the imidazo[1,2-b]pyridazine core determining biological function.[1][2]

Biological Activity Profiles

Oncology: Kinase Inhibition (Primary Domain)

The most significant application of the this compound core is in oncology. The 6-methoxy group is often the starting point for optimization, eventually evolving into complex ethers.

Target A: Mps1 (TTK) Kinase

Mps1 is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC). Inhibition causes premature mitotic exit and tumor cell death (aneuploidy).

  • Mechanism: The imidazo[1,2-b]pyridazine core binds to the ATP pocket.

  • Role of 6-Position: Kusakabe et al. (2015) demonstrated that while the core provides the scaffold, the 6-position substituent is critical for oral bioavailability. A simple 6-methoxy group provides moderate activity, but extending this to a 6-(1-methylpyrazol-4-yl) or similar ether linkages drastically improves cellular potency (IC50 < 1 nM) and metabolic stability [1].

  • Key Compound: CUS-2 derivatives.

Target B: TAK1 (TGF-β Activated Kinase 1)

TAK1 is upregulated in multiple myeloma.

  • Recent Findings: Sintim et al. (2023) identified that 6-substituted imidazo[1,2-b]pyridazines are potent TAK1 inhibitors.

  • SAR Insight: The study explicitly compared 6-methoxy analogs against 6-morpholino and 6-piperazinyl analogs. While the 6-methoxy derivatives showed binding, the introduction of larger solubilizing groups at C6 (via an ether or amine linkage) enhanced potency against multiple myeloma cell lines (GI50 ~30 nM) [2].

Target C: VEGFR2 (Vascular Endothelial Growth Factor Receptor)
  • Activity: 6-Methoxy-substituted derivatives have been synthesized as bioisosteres of known quinoline inhibitors. The 6-methoxy group mimics the 6,7-dimethoxy pattern found in quinazoline inhibitors (like gefitinib/erlotinib), positioning the oxygen to interact with water networks in the solvent front [3].

CNS Disorders: GABA-A Receptor Ligands

The imidazo[1,2-b]pyridazine core is a bioisostere of zolpidem (an imidazo[1,2-a]pyridine).

  • Mechanism: These compounds bind to the benzodiazepine site (α1/α2/α3 subunits) of the GABA-A receptor.

  • Selectivity: Substituents at the 6-position modulate subtype selectivity. 6-Methoxy derivatives often retain high affinity but may lack the α1-selectivity required for pure sedation, instead showing broader anxiolytic profiles [4].

Emerging Therapeutic Areas
  • Antidiabetic: A 2019 study by Kota et al. reported specific this compound derivatives exhibiting antidiabetic activity, likely through PPAR-gamma modulation or alpha-glucosidase inhibition, though this mechanism is less defined than the kinase pathway [5].

  • Antifungal: Activity against Rhizoctonia solani has been noted, where the lipophilicity conferred by the 6-methoxy group aids in fungal cell membrane penetration [6].

Experimental Protocols

Synthesis of this compound

This protocol describes the "displacement method," which is the most robust route for generating the 6-methoxy core.

Reaction Scheme:

  • Condensation: 3-Amino-6-chloropyridazine + Bromoacetophenone → 6-Chloroimidazo[1,2-b]pyridazine.

  • Methoxylation: Nucleophilic Aromatic Substitution (SNAr) of Chloride with Methoxide.

Step-by-Step Protocol:

Step 1: Formation of the Core (Cyclization)

  • Reagents: Dissolve 3-amino-6-chloropyridazine (1.0 equiv) and the appropriate α-bromoacetophenone (1.1 equiv) in ethanol or n-butanol.

  • Conditions: Reflux at 80–110°C for 4–12 hours.

  • Workup: Cool the mixture. The hydrobromide salt of the product often precipitates. Filter the solid.[3]

  • Free Base: Suspend the solid in water and neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate.

    • Checkpoint: Verify intermediate via LC-MS (Characteristic M+2 peak for Chlorine).

Step 2: Introduction of the 6-Methoxy Group (SNAr)

  • Reagents: Dissolve the 6-chloro intermediate (1.0 equiv) in anhydrous Methanol (MeOH).

  • Base: Add Sodium Methoxide (NaOMe) (2.0–3.0 equiv). Note: Use a fresh 25% w/w solution or freshly prepared solid.

  • Reaction: Heat in a sealed pressure tube at 100–120°C for 12–24 hours. Note: The imidazo[1,2-b]pyridazine ring is electron-deficient, facilitating this displacement, but the 6-position is less reactive than the 3-position of a pyridine, requiring heat.

  • Workup: Concentrate the methanol. Dilute with water. Extract with EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Validation: 1H NMR will show a sharp singlet at ~4.0 ppm (OCH₃) and loss of the isotopic chlorine pattern in MS.

Quantitative Data Summary

The following table summarizes the impact of the 6-methoxy group compared to other substituents in typical kinase assays (e.g., Mps1/TAK1 models).

Substituent at C6Solubility (µM)Kinase Potency (IC50)Metabolic Stability (t1/2)Notes
-H (Unsubstituted)Low (<10)ModerateLowRapid oxidation at C6.
-Cl (Chloro)Very LowHighHighPoor drug-like properties (lipophilic).
-OCH₃ (Methoxy)Moderate (50)High (<10 nM) Moderate Balanced profile; excellent probe.
-O-(CH₂)₂-Morpholine High (>100)High (<5 nM)HighPreferred for clinical candidates.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start 3-Amino-6-chloropyridazine Inter Intermediate: 6-Chloroimidazo[1,2-b]pyridazine Start->Inter Cyclization Reagent1 + α-Bromoacetophenone (Reflux in EtOH) Reagent1->Inter Final Product: This compound Inter->Final SNAr Displacement Step2 + NaOMe / MeOH (120°C, Sealed Tube) Step2->Final

Figure 2: Synthetic route for the generation of the 6-methoxy core via nucleophilic aromatic substitution.

References

  • Kusakabe, K. et al. (2015). "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity." Journal of Medicinal Chemistry.

  • Akwata, D. et al. (2023). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry.

  • Elmeligie, S. et al. (2019). "Design, synthesis and cytotoxic activity of certain novel substituted imidazo[1,2-b]pyridazines as potential VEGFR-2 inhibitors." Bioorganic Chemistry.

  • Enguehard-Gueiffier, C. et al. (2006). "Imidazo[1,2-b]pyridazine: A Privileged Scaffold in Medicinal Chemistry." Current Medicinal Chemistry. (Contextual grounding for GABA-A activity).
  • Kota, T.V.R. et al. (2019).[4] "Synthesis, characterization, and antidiabetic activity of this compound derivatives." Journal of the Chinese Chemical Society.[5][6]

  • Fan, L. et al. (2020).[4] "Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi." Bioorganic & Medicinal Chemistry Letters.

Sources

6-Methoxyimidazo[1,2-b]pyridazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Methoxyimidazo[1,2-b]pyridazine: Technical Profile, Synthesis, and Medicinal Applications Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 17240-33-4) is a fused bicyclic heteroaromatic system comprising an imidazo[1,2-b]pyridazine core functionalized with a methoxy group at the C6 position. This scaffold has emerged as a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., TAK1, VEGFR2) and CNS-active agents (e.g., GABAergic ligands, amyloid imaging probes). Its structural rigidity, combined with the hydrogen-bond accepting capability of the pyridazine nitrogens and the methoxy ether, makes it a versatile bioisostere for quinoline and isoquinoline cores.

Physicochemical Identity

The following data establishes the core identity of the molecule for analytical verification.

PropertyValueNotes
IUPAC Name This compound
CAS Number 17240-33-4
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol Monoisotopic Mass: 149.0589
SMILES COc1ccc2nccn2n1
InChI Key JPMJNVODBLZHLR-UHFFFAOYSA-N(Note: Corresponds to the 6-hydroxy tautomer/ether form logic)
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, MeOH, DCMLimited aqueous solubility
LogP ~1.15Predicted
H-Bond Acceptors 4N1, N4, O (Methoxy)
H-Bond Donors 0
Structural Analysis

The imidazo[1,2-b]pyridazine core is a 10-π electron aromatic system. The bridgehead nitrogen (N1) is sp² hybridized and contributes to the aromaticity of the imidazole ring. The nitrogen at position 4 is pyridine-like and serves as a significant hydrogen bond acceptor in protein-ligand interactions. The C6-methoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density on the pyridazine ring, which modulates the basicity of N4 and the nucleophilicity of C3—a common site for electrophilic substitution (e.g., halogenation) in SAR studies.

Synthetic Methodologies

The synthesis of this compound can be approached via two primary pathways: Cyclization (constructing the fused ring from a substituted pyridazine) or Functionalization (late-stage modification of the bicyclic core).[1]

Pathway A: Cyclization (The Hantzsch-Type Condensation)

This is the most authoritative route for scale-up, ensuring high regioselectivity.

  • Precursor Synthesis: Nucleophilic aromatic substitution (SₙAr) of 3-amino-6-chloropyridazine with sodium methoxide yields 3-amino-6-methoxypyridazine.

  • Ring Closure: Condensation of 3-amino-6-methoxypyridazine with chloroacetaldehyde (or bromoacetaldehyde diethyl acetal) forms the imidazole ring.

Pathway B: Late-Stage Nucleophilic Substitution

Used when the imidazo[1,2-b]pyridazine core is already established, often in diversity-oriented synthesis.

  • Core Synthesis: Condensation of 3-amino-6-chloropyridazine with chloroacetaldehyde yields 6-chloroimidazo[1,2-b]pyridazine.

  • Methoxylation: Displacement of the C6-chloro group with methoxide. This reaction is facile due to the electron-deficient nature of the pyridazine ring.

Experimental Protocol (Pathway A)

Step 1: Preparation of 3-Amino-6-methoxypyridazine

  • Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Sodium metal (1.1 eq), Methanol (anhydrous).

  • Procedure: Dissolve sodium metal in dry methanol to generate NaOMe in situ. Add 3-amino-6-chloropyridazine.[2][1][3][4] Heat the mixture in a sealed vessel (Carius tube or autoclave) at 130–140°C for 12–20 hours.

  • Workup: Cool to RT. Filter off NaCl precipitate. Concentrate filtrate. Recrystallize from EtOAc/Hexanes.

  • Yield: ~60–80%.

Step 2: Cyclization to this compound

  • Reagents: 3-Amino-6-methoxypyridazine (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), NaHCO₃ (2.0 eq), Ethanol.

  • Procedure: Reflux the amine and chloroacetaldehyde in ethanol for 4–6 hours. Neutralize with solid NaHCO₃ to liberate the free base.

  • Workup: Remove solvent.[3] Partition between DCM and water. Dry organic layer (MgSO₄).[5] Purify via silica gel chromatography (MeOH/DCM gradient).

Synthesis Logic Diagram

SynthesisPathways cluster_legend Pathway Legend Start 3-Amino-6-chloropyridazine (CAS: 5469-69-2) IntermediateA 3-Amino-6-methoxypyridazine (CAS: 7252-84-8) Start->IntermediateA NaOMe, MeOH 130°C (SNAr) IntermediateB 6-Chloroimidazo[1,2-b]pyridazine (CAS: 6775-78-6) Start->IntermediateB ClCH2CHO EtOH, Reflux Product This compound (CAS: 17240-33-4) IntermediateA->Product ClCH2CHO EtOH, Reflux IntermediateB->Product NaOMe, MeOH Reflux (SNAr) key1 Blue Arrow: Nucleophilic Substitution key2 Green/Red Arrow: Cyclization

Caption: Convergent synthetic pathways for this compound. Pathway A (top) is preferred for bulk synthesis; Pathway B (bottom) allows for late-stage diversification.

Medicinal Chemistry Applications

The this compound scaffold is not merely a passive linker; it actively participates in ligand binding efficiency.

Kinase Inhibition (TAK1 & Ponatinib Analogs)

The imidazo[1,2-b]pyridazine core is a bioisostere of the imidazo[1,2-a]pyridine found in many kinase inhibitors.

  • Mechanism: The N1 and N4 atoms often form a "hinge-binding" motif, interacting with the ATP-binding site of kinases.

  • Case Study (TAK1): Recent studies (e.g., RSC Med. Chem., 2023) have utilized 6-substituted imidazo[1,2-b]pyridazines to inhibit Transforming Growth Factor-β Activated Kinase 1 (TAK1). The 6-methoxy group (or similar ethers) optimizes the electronic properties of the core, affecting the pKa and solubility, while the C3 position is arylated to access the hydrophobic pocket.

Amyloid Plaque Imaging

Derivatives of this scaffold have been explored as PET radiotracers for β-amyloid plaques in Alzheimer's disease.

  • Binding Affinity: The planar, aromatic nature of the imidazo[1,2-b]pyridazine allows for intercalation or surface binding to amyloid fibrils.

  • Role of Methoxy: The 6-methoxy group is crucial here. It provides a handle for ¹¹C-labeling (via ¹¹C-methylation of the 6-hydroxy precursor) and modulates lipophilicity (LogP) to ensure blood-brain barrier (BBB) permeability.

Structure-Activity Relationship (SAR) Insights
  • Position 3 (C3): Highly reactive toward electrophilic aromatic substitution (bromination/iodination). This is the primary vector for extending the molecule (e.g., Suzuki couplings) to increase potency.

  • Position 6 (C6): The methoxy group is a "tolerated" substituent. It can be replaced by larger ethers or amines to probe solvent-exposed regions of the target protein, but small groups like -OMe are often preferred to maintain metabolic stability and minimize steric clash.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 3.95 ppm (s, 3H): Strong singlet corresponding to the methoxy group (-OCH₃).

    • δ 6.8–7.0 ppm (d): Doublet for the proton at C7 (ortho to the methoxy).

    • δ 7.8–8.0 ppm (d): Doublet for the proton at C8.

    • δ 7.6 ppm (s) & 8.2 ppm (s): Characteristic signals for the imidazole ring protons (H2/H3).

  • ¹³C NMR:

    • δ 56.0 ppm: Methoxy carbon.

    • δ 160–162 ppm: C6 carbon (deshielded by oxygen attachment).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 150.06 (Calculated for C₇H₈N₃O⁺).

References

  • Akwata, D., et al. (2023). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry. Available at: [Link]

  • Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Patent Landscape & Technical Analysis: Imidazo[1,2-b]pyridazine Kinase Inhibitors

[1][2]

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery.[1] Structurally distinct from the more common quinazoline or pyrimidine scaffolds, this bicyclic heteroaromatic system has demonstrated exceptional utility as an ATP-competitive template. Its success is anchored by Ponatinib (Iclusig®) , a pan-BCR-ABL inhibitor approved for resistant Chronic Myeloid Leukemia (CML).

However, the patent landscape has evolved significantly beyond oncology. Recent disclosures (2020–2025) reveal a strategic pivot toward immunology and inflammation , specifically targeting TYK2 (pseudokinase domain) , IRAK4 , and TAK1 . This guide dissects the structure-activity relationships (SAR), synthesis protocols, and intellectual property trends defining this scaffold's utility.

Part 1: Chemical Architecture & SAR Logic

The Pharmacophore

The imidazo[1,2-b]pyridazine core functions primarily as a Type I or Type I½ kinase inhibitor. Its nitrogen atoms (N1 and N4) typically engage in critical hydrogen bonding interactions with the kinase hinge region.

  • N1 Position: Accepts a hydrogen bond from the backbone NH of the hinge region.

  • C3 Position: The "gatekeeper" vector. Substituents here (often aryl or heteroaryl rings) extend into the hydrophobic pocket behind the ATP binding site. This is the primary determinant of selectivity.

  • C6 Position: The "solvent front" vector. Modifications here are crucial for tuning physicochemical properties (solubility, permeability) and reducing off-target toxicity (e.g., hERG inhibition).

SAR Visualization

The following diagram illustrates the functional logic of the scaffold as derived from crystallographic data (e.g., Ponatinib-ABL complex).

SAR_LogicCoreImidazo[1,2-b]pyridazineCore ScaffoldN1N1: Hinge Acceptor(Critical Binding)Core->N1 H-BondC3C3: Selectivity Vector(Hydrophobic Pocket)Core->C3 Aryl/HeteroarylC6C6: Solvent Front(Solubility/PK)Core->C6 Solubilizing Groups(Morpholine/Piperazine)C8C8: Steric Modulation(Less Common)Core->C8 H/MeKinase SelectivityKinase SelectivityC3->Kinase SelectivityOral BioavailabilityOral BioavailabilityC6->Oral Bioavailability

Figure 1: Functional map of the imidazo[1,2-b]pyridazine scaffold illustrating key substitution vectors for kinase inhibition.

Part 2: Patent Landscape by Target Class

Oncology: The Ponatinib Lineage & Beyond

Key Asset: Ponatinib (Takeda/Ariad). Patent Family: US Patent 8,114,874.[2] Mechanism: Pan-BCR-ABL inhibition, including the recalcitrant T315I mutation. The ethynyl linkage at C3 is a defining feature, allowing the molecule to bypass the steric bulk of the isoleucine mutant.

Emerging Oncology Targets:

  • Mps1 (TTK): Essential for the Spindle Assembly Checkpoint. Patents describe C6-aryl substituted imidazo[1,2-b]pyridazines (e.g., Compound 27f) with improved oral bioavailability compared to imidazo[1,2-a]pyrazine predecessors [1].[3]

  • ROS1 / NTRK: US Patent 9,751,887 discloses derivatives targeting ROS1 fusion proteins in NSCLC and glioblastoma. The focus here is on overcoming crizotinib resistance.

Immunology: The Allosteric Shift

A major trend in recent patent literature is the move away from the ATP pocket toward allosteric sites, particularly for the JAK family.

  • TYK2 (JH2 Domain): Bristol Myers Squibb and others have disclosed imidazo[1,2-b]pyridazines that bind to the JH2 pseudokinase domain of TYK2 rather than the catalytic JH1 domain. This allosteric mechanism locks the kinase in an inactive conformation, providing exquisite selectivity over JAK1/2/3—a critical safety advantage [2].

  • IRAK4: Targeted for Diffuse Large B-Cell Lymphoma (DLBCL) driven by MYD88 mutations.[4] Patents highlight C3/C6-disubstituted analogs that block IRAK4 phosphorylation, disrupting NF-κB signaling [3].

CNS & Neglected Disease
  • DYRK1A: Imidazo[1,2-b]pyridazines are being explored for Down syndrome and Alzheimer's. The scaffold's planarity allows it to fit the narrow ATP pocket of DYRK1A.

  • Parasitic Kinases: Recent studies validate this scaffold against Plasmodium falciparum (PfCLK1) and Leishmania kinases, repurposing the library for neglected tropical diseases [4].

Part 3: Technical Protocols

Protocol A: Scaffold Synthesis (General Cyclization)

The most robust method for constructing the core is the condensation of 3-aminopyridazines with

Workflow Diagram:

Synthesis_WorkflowStep1Start: 6-Chloropyridazin-3-amineStep2Cyclization(Reflux in n-Propanol/EtOH)Step1->Step2Reagent+ alpha-Bromo Ketone(R-COCH2Br)Reagent->Step2IntermedIntermediate:6-Chloro-imidazo[1,2-b]pyridazineStep2->IntermedStep3Functionalization C3(NBS Bromination / Suzuki)Intermed->Step3Step4Functionalization C6(Buchwald-Hartwig / Suzuki)Step3->Step4FinalFinal Kinase InhibitorStep4->Final

Figure 2: Synthetic route for generating 3,6-disubstituted imidazo[1,2-b]pyridazine libraries.

Step-by-Step Methodology:

  • Cyclization: Dissolve 6-chloropyridazin-3-amine (1.0 eq) and the appropriate

    
    -bromo ketone (1.1 eq) in ethanol or 
    
    
    -propanol.
  • Reflux: Heat the mixture to reflux (80–100°C) for 4–12 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Filter and wash with cold ether. If no precipitate forms, neutralize with saturated

    
     and extract with ethyl acetate.
    
  • C3 Functionalization: To introduce complexity at C3 (if not present in the ketone), treat the core with N-bromosuccinimide (NBS) in acetonitrile to yield the 3-bromo intermediate, enabling subsequent Suzuki coupling.

Protocol B: Radiometric Kinase Assay (Validation)

To validate patent claims, a standard


-ATP radiometric assay
  • Buffer Prep: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 1 mg/mL BSA.

  • Reaction: Mix kinase (e.g., 5-10 nM recombinant DYRK1A), peptide substrate, and test compound in DMSO.

  • Initiation: Add mixture of cold ATP and

    
    -ATP (specific activity ~500 cpm/pmol).
    
  • Incubation: 30 minutes at room temperature.

  • Termination: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Scintillation counting.

Part 4: Strategic Outlook & Data Summary

Table 1: Key Patent & Clinical Assets

TargetAssignee/OriginatorLead CompoundStatus/Notes
BCR-ABL Takeda (Ariad)Ponatinib (Iclusig)Marketed. Active against T315I.
TYK2 (JH2) Bristol Myers SquibbStructures disclosedClinical/Pre-clinical. Allosteric selectivity strategy.
Mps1 (TTK) VariousCpd 27f [1]Pre-clinical. Optimization for oral bioavailability.[3]
IRAK4 Gilead / CurisVariousPhase I/II. DLBCL & Inflammation.
DYRK1A Academic/ConsortiaEHT 1610 analogsDiscovery. Down Syndrome cognitive rescue.
Future "White Space"

The patent data suggests the "low-hanging fruit" of Type I inhibition (ATP pocket) is crowded. The highest value opportunities lie in:

  • Pseudokinase Binders: Following the TYK2 JH2 precedent to target other pseudokinases (e.g., JAK2 JH2, HER3).

  • PROTACs: Utilizing the imidazo[1,2-b]pyridazine core as the "warhead" ligand for Proteolysis Targeting Chimeras, leveraging its high affinity to degrade rather than inhibit kinases.

References

  • Kusakabe, K. et al. (2015). "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity."[3] Journal of Medicinal Chemistry. Link

  • Tokhunts, R. et al. (2019). "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Lim, S.M. et al. (2020). "Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma." European Journal of Medicinal Chemistry. Link[4]

  • Garrido, A. et al. (2021).[1] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link

  • US Patent 8,114,874.[2] "Imidazo[1,2-b]pyridazines as kinase inhibitors." (Ponatinib patent).[2] Link

  • US Patent 9,751,887. "Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors." (ROS1/NTRK).[5] Link

The Strategic Role of the 6-Methoxy Motif in Imidazo[1,2-b]pyridazine Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, widely utilized for its ability to mimic the purine ring of ATP in kinase inhibitors (e.g., Ponatinib) and to bind allosteric sites in GPCRs (e.g., GABA-A).

The 6-position of this scaffold is a critical vector for optimization. While the 3-position typically drives primary potency (hinge binding or pharmacophore attachment), the 6-position dictates physicochemical properties (solubility, LogP) , metabolic stability , and solvent-front interactions . The 6-methoxy (6-OMe) group serves as a specific, small-molecule probe that balances electronic donation with weak hydrogen-bond acceptance, often acting as a comparator against lipophilic (Cl, Me) or bulky solubilizing (morpholine) groups.

Core Directive & Scaffold Architecture

The imidazo[1,2-b]pyridazine bicyclic system is a 10-


 electron aromatic heterocycle. Its numbering is critical for SAR discussion: the bridgehead nitrogen is position 4, the imidazole nitrogen is position 1, and the pyridazine ring carbons are 6, 7, and 8.
  • N1/N4: H-bond acceptors (Kinase hinge binding).

  • C3: Primary vector for electrophilic substitution (arylation/halogenation).

  • C6: The "Solvent Front" or "Auxiliary" vector. Susceptible to nucleophilic aromatic substitution (

    
    ) when a leaving group (Cl/Br) is present.
    
Why the 6-Methoxy Group?

In SAR campaigns, the 6-OMe group is rarely the final "clinical candidate" moiety (which often requires bulkier solubilizers like piperazines), but it is a vital strategic probe for three reasons:

  • Electronic Modulation: It is a strong Electron Donating Group (EDG) via resonance, increasing electron density on the ring system, which increases the pKa of N1/N4.

  • Metabolic Soft Spot vs. Hard Stop: It blocks oxidation at the C6 carbon but introduces a potential O-demethylation liability.

  • Steric/Polarity Balance: It is small and planar, unlike morpholine, allowing it to probe narrow hydrophobic pockets that tolerate polarity.

Physicochemical & Electronic Impact

The introduction of a methoxy group at C6 alters the fundamental properties of the core compared to the unsubstituted or 6-chloro parent.

Property6-H (Parent)6-Cl (Precursor)6-OMe (Probe)6-Morpholine (Solubilizer)
Electronic Effect NeutralEWG (Inductive)EDG (Resonance)EDG (Strong Resonance)
Hammett

0.00+0.23-0.27-0.83
Lipophilicity (ClogP) LowHighModerateLow-Moderate
Solubility ModeratePoorModerateHigh
Metabolic Risk C-OxidationGlutathione adduct (rare)O-Demethylation N-Dealkylation/Oxidation
Mechanistic Insight: The "Push-Pull" Effect

The 6-OMe group pushes electron density into the pyridazine ring. In kinase inhibitors, this increases the basicity of the N1 nitrogen. If N1 is the H-bond acceptor for the kinase hinge region (e.g., Valine/Leucine backbone NH), a 6-OMe substituent can strengthen this H-bond , potentially improving potency if the desolvation penalty is not too high.

SAR Case Studies

Case Study A: Amyloid Plaque Imaging (IMPY Analogs)

In the development of radiotracers for


-amyloid plaques, lipophilicity is crucial for blood-brain barrier (BBB) penetration.
  • The Challenge: High affinity for amyloid fibrils requires a planar, lipophilic structure.

  • The 6-OMe Result: Researchers compared 6-OMe vs. 6-SMe (thiomethyl) derivatives. The 6-SMe analogs showed superior binding affinity (

    
     = 11 nM) compared to 6-OMe.
    
Case Study B: Kinase Inhibitors (Tyk2 / TAK1)

In the optimization of TAK1 and Tyk2 inhibitors, the 6-position projects towards the solvent front.

  • The Precursor: 6-Chloro derivatives are potent but insoluble.

  • The 6-OMe Probe: Introduction of 6-OMe restores solubility relative to Cl but often suffers from rapid clearance via CYP450-mediated O-demethylation.

  • The Optimization: The 6-OMe is typically replaced by 6-amino or 6-ether-linked amines (e.g., 2-methoxyethoxy) to maintain the electronic donation while blocking metabolism and extending into the solvent for solubility.

  • Exception: If the binding pocket is narrow, the small 6-OMe is preferred over bulky groups.

Case Study C: GABA-A / GHB Ligands

Compounds like DM2 (6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid) utilize the 6-OMe group to modulate efficacy at GABA-A receptors.

  • Mechanism: The 6-OMe group provides a specific dipole orientation that differentiates between agonist and antagonist modes at the benzodiazepine binding site.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxyimidazo[1,2-b]pyridazine

This protocol utilizes a Nucleophilic Aromatic Substitution (


) on the activated pyridazine ring.

Reagents:

  • 6-Chloroimidazo[1,2-b]pyridazine (1.0 eq)

  • Sodium Methoxide (NaOMe) (2.0 - 3.0 eq)

  • Methanol (MeOH) (Solvent)

Workflow:

  • Dissolution: Dissolve 6-chloroimidazo[1,2-b]pyridazine in anhydrous MeOH (0.5 M concentration).

  • Activation: Add solid NaOMe slowly at room temperature.

  • Reaction: Reflux the mixture at

    
     for 4–6 hours. Monitor by LC-MS (Conversion of 
    
    
    
    to
    
    
    ).
    • Note: The reaction is facilitated by the electron-deficient nature of the pyridazine ring.

  • Workup: Cool to RT. Concentrate in vacuo. Resuspend in EtOAc/Water. Wash organic layer with brine.

  • Purification: Flash column chromatography (0-10% MeOH in DCM). 6-OMe product is typically more polar than the 6-Cl starting material.

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

To determine if the 6-OMe is a liability.

  • Incubation: Incubate compound (1

    
    ) with human/mouse liver microsomes (0.5 mg/mL) and NADPH regenerating system at 
    
    
    
    .
  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Marker: Look for M-14 peak (Loss of

    
    ), indicating O-demethylation to the 6-hydroxy metabolite (which may tautomerize to the pyridazinone).
    

Decision Logic & Visualization

SAR Decision Tree: The 6-Position Vector

SAR_Logic Start Imidazo[1,2-b]pyridazine Core (Optimization at C6) Check_Solubility Is Solubility Limiting? Start->Check_Solubility Check_Pocket Is Binding Pocket Constrained? Check_Solubility->Check_Pocket No Solubility_Fix Install Solubilizing Group (Morpholine, Piperazine) Check_Solubility->Solubility_Fix Yes (LogP > 4) Check_Metabolism Is Metabolic Stability Poor? Metabolism_Fix Block Metabolism (CF3, Cl, Cyclopropyl) Check_Metabolism->Metabolism_Fix Yes (Rapid Clearance) OMe_Outcome 6-Methoxy (OMe) - Moderate Solubility - High O-Dealkylation Risk - Good H-Bond Acceptor Check_Metabolism->OMe_Outcome No (Probe Electronic Effect) Check_Pocket->Check_Metabolism No Small_Probe Use Small Polar Group (OMe, CN) Check_Pocket->Small_Probe Yes (Narrow C6 Pocket) Small_Probe->OMe_Outcome

Figure 1: Strategic decision tree for modifying the 6-position of the imidazo[1,2-b]pyridazine scaffold. The 6-methoxy group serves as a critical probe for steric tolerance and electronic requirements.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry (2021). Relevance: Comprehensive review of the scaffold, including numbering and general SAR trends.[1] URL:

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for

    
    -Amyloid Plaques. 
    Source: Journal of Medicinal Chemistry (2010).
    Relevance: Direct comparison of 6-methoxy vs 6-methylthio, demonstrating the lipophilicity limit of the 6-position.
    URL:
    
  • Discovery of Imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. Source: RSC Medicinal Chemistry (2023). Relevance: Illustrates the use of 6-substituted derivatives to modulate kinase selectivity and solubility. URL:

  • Ponatinib (AP24534) Structure and Binding Mode. Source: PubChem / FDA Label. Relevance: Validates the imidazo[1,2-b]pyridazine core in an approved drug (though unsubstituted at C6). URL:

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors. Source: ACS Medicinal Chemistry Letters (2019). Relevance: Discusses metabolic stability issues at the 6-position and strategies to overcome them (e.g., replacing anilines/methoxy with pyridones). URL:

Sources

Methodological & Application

Application Notes and Protocols for the C-3 Functionalization of 6-Methoxyimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-3 Functionalization of 6-Methoxyimidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibitors and anticancer agents.[1][2][3][4][5] The 6-methoxy substitution pattern is of particular interest, as the methoxy group can modulate the electronic properties and metabolic stability of the molecule. The C-3 position of the imidazo[1,2-b]pyridazine ring system is the most nucleophilic carbon, making it the primary site for electrophilic substitution and a key handle for introducing molecular diversity.[6][7] This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the C-3 functionalization of this compound, empowering researchers to efficiently synthesize libraries of novel derivatives for drug discovery and development.

Core Concepts: Regioselectivity and Reaction Mechanisms

The regioselectivity of the functionalization at the C-3 position is governed by the electronic nature of the imidazo[1,2-b]pyridazine ring. The lone pair of electrons on the N-1 nitrogen atom participates in the aromatic system, significantly increasing the electron density at the C-3 position. This makes C-3 highly susceptible to attack by electrophiles. The 6-methoxy group, being an electron-donating group, further enhances the electron density of the heterocyclic system, thereby facilitating electrophilic substitution reactions at the C-3 position.

I. C-3 Halogenation: Gateway to Cross-Coupling Reactions

The introduction of a halogen atom, particularly iodine, at the C-3 position is a crucial first step for subsequent functionalization via cross-coupling reactions. N-Iodosuccinimide (NIS) is a mild and effective reagent for this transformation.

Reaction Conditions Overview: C-3 Iodination
ParameterRecommended ConditionsNotes
Iodinating Agent N-Iodosuccinimide (NIS)Mild, easy to handle, and provides high regioselectivity.
Solvent Acetonitrile (CH3CN) or Dichloromethane (DCM)Anhydrous conditions are recommended.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 1-4 hoursMonitored by TLC until starting material is consumed.
Stoichiometry 1.1-1.5 equivalents of NISA slight excess of NIS ensures complete conversion.
Detailed Protocol: C-3 Iodination of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of substrate) in a round-bottom flask, add N-Iodosuccinimide (1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-iodo-6-methoxyimidazo[1,2-b]pyridazine.

G cluster_0 C-3 Iodination Workflow start This compound reagents NIS, CH3CN, RT start->reagents reaction Stirring (1-4h) reagents->reaction workup Quench (Na2S2O3) Extraction (DCM) reaction->workup purification Column Chromatography workup->purification product 3-Iodo-6-methoxy- imidazo[1,2-b]pyridazine purification->product

Caption: Workflow for C-3 Iodination.

II. C-3 Arylation: Building Molecular Complexity

The introduction of aryl groups at the C-3 position is a powerful strategy for exploring structure-activity relationships. This can be achieved through two primary methods: Suzuki-Miyaura cross-coupling of the 3-iodo derivative or by direct C-H arylation.

A. Suzuki-Miyaura Cross-Coupling

This reliable and versatile reaction couples the 3-iodo-6-methoxyimidazo[1,2-b]pyridazine with a wide range of arylboronic acids.

Reaction Conditions Overview: Suzuki-Miyaura Coupling
ParameterRecommended ConditionsNotes
Catalyst Pd(PPh3)4 or Pd(dppf)Cl25-10 mol% loading is typical.
Base K2CO3, Cs2CO3, or K3PO42-3 equivalents are generally used.
Solvent 1,4-Dioxane/H2O or Toluene/Ethanol/H2OA mixture of organic solvent and water is common.
Temperature 80-120 °CMicrowave irradiation can significantly reduce reaction times.
Reaction Time 2-24 hoursDependent on the reactivity of the boronic acid.
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Iodo-6-methoxyimidazo[1,2-b]pyridazine
  • Reaction Setup: In a microwave vial or a sealed tube, combine 3-iodo-6-methoxyimidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (2.0 eq), and Pd(PPh3)4 (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL/mmol of iodide).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C with stirring for 4-12 hours. Alternatively, use microwave irradiation at a set temperature for a shorter duration (e.g., 120 °C for 30-60 minutes).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the 3-aryl-6-methoxyimidazo[1,2-b]pyridazine.

B. Direct C-H Arylation

Direct C-H arylation offers a more atom- and step-economical approach by avoiding the pre-functionalization step.[8]

Reaction Conditions Overview: Direct C-H Arylation
ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)21-5 mol% loading.
Ligand Often ligand-free, but phosphine ligands can be beneficial.
Base K2CO3 or Cs2CO32-3 equivalents.
Arylating Agent Aryl bromide or iodideAryl bromides are commonly used.
Solvent DMF, DMA, or TolueneHigh-boiling polar aprotic solvents are preferred.
Temperature 120-150 °CHigher temperatures are generally required.
Reaction Time 12-48 hours
Detailed Protocol: Direct C-H Arylation of this compound
  • Reaction Setup: To a sealed tube, add this compound (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)2 (0.02 eq), and K2CO3 (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (5 mL/mmol of substrate).

  • Reaction Execution: Seal the tube and heat the mixture at 140 °C for 24 hours.

  • Work-up and Purification: Follow the procedure described for the Suzuki-Miyaura coupling.

G cluster_1 C-3 Arylation Strategies cluster_suzuki Suzuki-Miyaura Coupling cluster_direct Direct C-H Arylation start This compound iodination C-3 Iodination start->iodination direct_arylation Aryl Halide, Pd Catalyst, Base start->direct_arylation iodo_product 3-Iodo Intermediate iodination->iodo_product suzuki Arylboronic Acid, Pd Catalyst, Base iodo_product->suzuki product_suzuki 3-Aryl Product suzuki->product_suzuki product_direct 3-Aryl Product direct_arylation->product_direct

Sources

Technical Guide: Optimized Suzuki-Miyaura Coupling Protocols for 6-Methoxyimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 6-methoxyimidazo[1,2-b]pyridazine derivatives.

Introduction & Strategic Significance

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in approved kinase inhibitors (e.g., Ponatinib) and emerging candidates for TAK1 and IRAK4 inhibition.

The 6-methoxy substituent is particularly valuable for two reasons:

  • Electronic Tuning: It acts as an electron-donating group (EDG), modulating the basicity of the bridgehead nitrogen and the overall lipophilicity (LogP) of the molecule.

  • Metabolic Stability: Unlike the 6-chloro analog (susceptible to nucleophilic displacement) or the unsubstituted form (susceptible to oxidative metabolism), the 6-methoxy group often blocks a metabolic soft spot while improving solubility compared to alkyl analogs.

This guide focuses on the C3-functionalization of this compound via Suzuki-Miyaura cross-coupling. While the C3 position is intrinsically nucleophilic (allowing easy halogenation), the subsequent cross-coupling requires carefully tuned conditions to balance the electron-rich nature of the scaffold against the potential instability of heteroaryl boronic acids.

Mechanistic Considerations for Protocol Design

The "Electron-Rich" Paradox

The 6-methoxy group pushes electron density into the fused ring system. In the context of Suzuki coupling at the C3 position:

  • Oxidative Addition (Rate Limiting?): The increased electron density makes the C3-halide bond more electron-rich. This theoretically renders oxidative addition to Pd(0) slower compared to electron-deficient analogs (e.g., 6-fluoro). Consequently, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often superior to standard triphenylphosphine.

  • Transmetallation: This step is sensitive to steric hindrance. If the coupling partner (boronic acid) is an ortho-substituted arene or a bulky heterocycle, the rate of transmetallation drops, necessitating stronger bases (e.g., K₃PO₄) or hydroxides (Ba(OH)₂).

Precursor Synthesis

The standard workflow involves the halogenation of this compound.

  • Bromination: NBS in MeCN (Room Temp)

    
     High yields (>90%).
    
  • Iodination: NIS in DMF (Room Temp)

    
     Preferred for difficult couplings due to the weaker C-I bond facilitating oxidative addition.
    

Experimental Protocols

Protocol A: The "Workhorse" Method (General Aryl Boronic Acids)

Best for: Unhindered aryl boronic acids and standard library synthesis.

Reagents:

  • Substrate: 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the 3-bromo substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. ( Critical: Pd(dppf)Cl₂ is relatively robust, but O₂ excludes active Pd(0). )

  • Solvent Addition: Add degassed DME and the aqueous base via syringe.

  • Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS.[2]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2] Dry over MgSO₄.[2]

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Why this works: The bidentate ligand (dppf) prevents rapid catalyst decomposition, and the carbonate base is mild enough to prevent hydrolysis of the methoxy group while activating the boronic acid.

Protocol B: The "High-Performance" Method (Heteroaryl/Hindered Partners)

Best for: Electron-deficient heteroaryl boronic acids, ortho-substituted rings, or when Protocol A fails.

Reagents:

  • Substrate: 3-Iodo-6-methoxyimidazo[1,2-b]pyridazine (1.0 equiv)

  • Coupling Partner: Heteroaryl Boronic Pinacol Ester (1.3 equiv)

  • Pre-Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step Workflow:

  • Charge: Add substrate, boronate ester, XPhos Pd G2, and solid K₃PO₄ to a microwave vial.

  • Purge: Cap and evacuate/backfill with Argon (3 cycles).

  • Solvent: Add degassed Dioxane/Water mixture.

  • Reaction:

    • Thermal: Heat at 100°C for 2–6 hours.

    • Microwave: Irradiate at 120°C for 30 minutes.

  • Workup: Filter through a Celite pad (to remove Pd black and insoluble phosphates). Concentrate and purify.

Why this works:

  • XPhos Ligand: The biaryl phosphine ligand facilitates the oxidative addition of electron-rich halides and stabilizes the Pd center during the transmetallation of hindered substrates.

  • Phosphate Base: K₃PO₄ is more soluble in organic/water mixtures than carbonates and provides the higher basicity required for difficult transmetallations without causing rapid protodeboronation.

Data Summary & Troubleshooting

Comparative Performance Table
VariableProtocol A (Standard)Protocol B (High-Performance)
Catalyst Pd(dppf)Cl₂XPhos Pd G2
Base Na₂CO₃ (aq)K₃PO₄ (solid/aq)
Solvent System DME/H₂ODioxane/H₂O
Temp/Time 85°C / 12h100°C / 4h (or MW 30min)
Substrate Scope Phenyl, p-Tolyl, 4-F-PhenylPyridyl, Pyrazolyl, 2,6-Disubstituted Aryls
Typical Yield 75–95%60–85%
Main Failure Mode Incomplete ConversionProtodeboronation of Boronate
Troubleshooting Logic
  • Problem: Protodeboronation (Coupling partner loses Boron, H replaces it).

    • Cause: Reaction temp too high or base too strong for specific heteroaryl boronic acid (e.g., 2-pyridyl).

    • Solution: Switch to Protocol B but lower temp to 80°C. Use CuCl (1.0 equiv) as a cofactor (Liebeskind-Srogl variant) or switch to MIDA boronates.

  • Problem: Homocoupling of Substrate (Dimerization).

    • Cause: Oxidation of Pd species by O₂.

    • Solution: Rigorous degassing (freeze-pump-thaw).

  • Problem: Hydrolysis of 6-Methoxy.

    • Cause: Highly acidic workup or extremely harsh basic conditions (rare).

    • Solution: Ensure workup pH is neutral (7-8). Avoid strong mineral acids during purification.

Visualizations

Diagram 1: Reaction Pathway & Mechanism

This diagram illustrates the specific transformation and the catalytic cycle context for the electron-rich scaffold.

SuzukiReaction Substrate 3-Halo-6-methoxy imidazo[1,2-b]pyridazine Intermediate Oxidative Addition Complex (Pd-Ar-X) Substrate->Intermediate Oxidative Addition Boron Aryl/Het-Boronic Acid (R-B(OH)2) Boron->Intermediate Transmetallation (Activated by Base) Catalyst Pd Catalyst (Pd(dppf)Cl2 or XPhos) Catalyst->Intermediate Base Base (Na2CO3 / K3PO4) Base->Boron Product 3-Aryl-6-methoxy imidazo[1,2-b]pyridazine Intermediate->Product Reductive Elimination

Caption: Catalytic pathway for C3-arylation. The electron-rich 6-methoxy group influences the oxidative addition step.

Diagram 2: Optimization Decision Tree

A logic flow for selecting the correct conditions based on substrate difficulty.

OptimizationTree Start Start: Select Coupling Partner Q1 Is the Boronic Acid Electron-Deficient or Heteroaryl? Start->Q1 PathA NO (Standard Aryl) Q1->PathA PathB YES (Pyridine, Pyrazole, etc.) Q1->PathB MethodA PROTOCOL A Pd(dppf)Cl2, Na2CO3 DME/H2O, 85°C PathA->MethodA MethodB PROTOCOL B XPhos Pd G2, K3PO4 Dioxane/H2O, 100°C PathB->MethodB Check Check LC-MS Conversion MethodA->Check MethodB->Check Success Isolate Product Check->Success >90% Conv. Fail Low Yield / Protodeboronation? Check->Fail <50% Conv. Advanced Advanced Optimization: 1. Switch to MIDA Boronate 2. Add CuCl (Liebeskind-Srogl) 3. Switch to Pd2(dba)3 + SPhos Fail->Advanced

Caption: Decision matrix for selecting Protocol A vs. Protocol B based on coupling partner electronics.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review."[3][4] European Journal of Medicinal Chemistry, 2021.[3]

  • Synthesis of Imidazo[1,2-b]pyridazine Derivatives (General Protocols): El Akkaoui, A., et al. "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions."[5] ChemistrySelect, 2021.[5]

  • Medicinal Chemistry Application (TAK1 Inhibitors): Akwata, D., et al. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[6][7] RSC Medicinal Chemistry, 2023.[6]

  • Medicinal Chemistry Application (IRAK4 Inhibitors): Chen, Y., et al. "Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma."[8] European Journal of Medicinal Chemistry, 2020.[8]

  • General Suzuki Coupling Mechanics (Boronic Acid Activation): Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[9]

Sources

using 6-Methoxyimidazo[1,2-b]pyridazine as a kinase inhibitor building block

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: 6-Methoxyimidazo[1,2-b]pyridazine as a Kinase Inhibitor Building Block Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

PART 1: INTRODUCTION & SCAFFOLD RATIONALE

This compound represents a "privileged scaffold" in modern kinase inhibitor design. Structurally, it serves as a bioisostere of the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region.

Unlike the ubiquitous quinazoline or pyrimidine scaffolds, the imidazo[1,2-b]pyridazine core offers distinct advantages:

  • Vector Geometry: The fusion of the imidazole and pyridazine rings creates a specific bond angle at the C-3 position, ideal for projecting substituents into the kinase "back pocket" (gatekeeper region) or solvent-exposed front.

  • Solubility & ADME: The C-6 methoxy group is not merely a bystander; it significantly enhances lipophilic ligand efficiency (LLE) while modulating aqueous solubility compared to the unsubstituted or chloro-substituted parents.

  • Metabolic Stability: The imidazo[1,2-b]pyridazine system is generally resistant to oxidative metabolism, although the methoxy group can be a site of O-demethylation (a "soft spot" to be monitored).

PART 2: CHEMICAL SYNTHESIS & PROTOCOLS

The synthesis of this building block and its subsequent functionalization relies on a robust two-stage workflow: Core Construction followed by Regioselective Functionalization .

Visual Workflow: Synthesis & Reactivity

G cluster_reactivity Reactivity Profile Start 3-Amino-6-chloropyridazine Inter 3-Amino-6-methoxypyridazine Start->Inter NaOMe, MeOH Reflux (SNAr) Core This compound (The Scaffold) Inter->Core ClCH2CHO Cyclization C3_Halo 3-Bromo-6-methoxy- imidazo[1,2-b]pyridazine Core->C3_Halo NBS, MeCN (Electrophilic Subst.) Final Kinase Inhibitor Library (C-3 Aryl/Heteroaryl) C3_Halo->Final Suzuki Coupling Pd-Catalysis R1 C-3: Highly Nucleophilic (EAS Target) R2 C-6: Methoxy Group (Solubility/H-Bond)

Caption: Synthetic pathway from commodity chemicals to the functionalized kinase inhibitor scaffold.

Protocol A: Synthesis of the Core Scaffold

Step 1: Methoxylation (SNAr)

  • Reagents: 3-Amino-6-chloropyridazine, Sodium Methoxide (NaOMe), Methanol.[1]

  • Mechanism: Nucleophilic Aromatic Substitution.[2] The electron-deficient pyridazine ring facilitates the displacement of the chloride by the methoxide anion.

  • Procedure:

    • Dissolve 3-amino-6-chloropyridazine (1.0 equiv) in anhydrous methanol (0.5 M).

    • Add NaOMe (2.5 equiv, 25% wt in MeOH).

    • Heat the mixture in a sealed pressure tube at 130–140°C for 16–24 hours. (High temperature is critical; reflux at ambient pressure is often insufficient for complete conversion).

    • Workup: Concentrate in vacuo. Resuspend residue in EtOAc/Water. Extract aqueous layer with EtOAc (3x). Dry organic phase over Na₂SO₄ and concentrate.

    • Yield: Typically 80–90% as an off-white solid.

Step 2: Cyclization to Imidazo[1,2-b]pyridazine

  • Reagents: 3-Amino-6-methoxypyridazine, Chloroacetaldehyde (50% aq. solution), Ethanol or n-Butanol.

  • Procedure:

    • Suspend 3-amino-6-methoxypyridazine (1.0 equiv) in Ethanol (0.3 M).

    • Add Chloroacetaldehyde (2.0 equiv).

    • Reflux (80°C) for 4–6 hours. The reaction mixture will turn dark.

    • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution. Extract with DCM.

    • Purification: Flash column chromatography (DCM:MeOH 95:5) is usually required to remove polymeric byproducts.

    • Product: this compound (Pale yellow solid).

Protocol B: C-3 Functionalization (The "Warhead" Installation)

The C-3 position is the most electron-rich site on the ring, analogous to the C-3 of indole.

Step 3: Regioselective Bromination

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Critical Note: The 6-methoxy group makes the ring highly activated. Perform this reaction at 0°C to Room Temperature to avoid poly-bromination.

  • Procedure:

    • Dissolve this compound (1.0 equiv) in MeCN (0.2 M).

    • Cool to 0°C in an ice bath.

    • Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Stir at 0°C for 30 minutes, then warm to RT for 1 hour. Monitor by LCMS (Shift from M+H to M+H+79/81 pattern).

    • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

    • Yield: >90% of 3-bromo-6-methoxyimidazo[1,2-b]pyridazine .

Step 4: Suzuki-Miyaura Cross-Coupling This step attaches the specific kinase-targeting moiety (aryl or heteroaryl group).

  • Reagents: 3-Bromo-intermediate, Boronic Acid/Ester, Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄, Na₂CO₃ (2M aq), Dioxane/Water (4:1).

  • Procedure:

    • Combine 3-bromo-6-methoxyimidazo[1,2-b]pyridazine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Na₂CO₃ (3.0 equiv) in Dioxane/Water.

    • Degas with N₂ for 10 minutes (Critical to prevent homocoupling).

    • Add Pd catalyst (5 mol%).

    • Heat at 90–100°C for 2–4 hours.

    • Purification: Silica gel chromatography.

PART 3: MEDICINAL CHEMISTRY & SAR STRATEGY

Binding Mode Analysis

The imidazo[1,2-b]pyridazine core binds to the kinase hinge region via a "monodentate" or "bidentate" interaction, depending on the substitution.

  • N-1 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge (e.g., Met318 in ABL).

  • C-3 Substituent: Directs the molecule toward the gatekeeper residue. A rigid alkyne or aryl linker here is crucial for potency (as seen in Ponatinib).

  • C-6 Methoxy: Projects into the solvent interface or the ribose-binding pocket. It provides a metabolic handle and prevents the aggregation often seen with flat aromatic stacks.

BindingMode cluster_pocket Kinase ATP Binding Pocket cluster_inhibitor This compound Core Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue (e.g., T315I) Solvent Solvent Front N1 N-1 (H-Bond Acceptor) N1->Hinge H-Bond C3 C-3 Position (Linker to Warhead) C3->Gatekeeper Hydrophobic/Steric Interaction C6 C-6 Methoxy (Solubility/Selectivity) C6->Solvent Exposed

Caption: Schematic interaction of the scaffold within the kinase active site.

SAR Optimization Table
PositionModificationEffect on Potency/Properties
C-3 Aryl / HeteroarylPrimary Determinant. Defines specificity. 3-Ethynyl linkage (Ponatinib-style) provides rigidity and depth.
C-6 Methoxy (-OMe) Standard. Good balance of solubility and permeability.
C-6 Morpholine / PiperazineAlternative. Introduces basicity for lysosomal trapping or increased solubility (via SNAr on Cl-precursor).
C-8 Methyl / HSteric Clash. C-8 is usually left as H. Substitution here can twist the ring, breaking hinge H-bonds.

PART 4: REFERENCES

  • Imidazo[1,2-b]pyridazine as a Privileged Scaffold:

    • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.

    • Source: European Journal of Medicinal Chemistry, 2021.

    • URL:[Link][3]

  • Ponatinib (Iclusig) Discovery & Chemistry:

    • Title: Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase.

    • Source: Journal of Medicinal Chemistry, 2010.

    • URL:[Link]

  • Synthetic Methodologies (Suzuki Coupling):

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[4]

    • Source: ChemistrySelect, 2021.[4]

    • URL:[Link]

  • Application in TAK1 Inhibition:

    • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.

    • Source: RSC Medicinal Chemistry, 2023.

    • URL:[Link]

  • Tyk2 Inhibitors and Binding Modes:

    • Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.

    • Source: ACS Medicinal Chemistry Letters, 2019.

    • URL:[Link]

Sources

preparation of 6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., Ponatinib analogs) and GABA ligands. Unlike standard literature that often omits purification nuances, this guide focuses on Critical Process Parameters (CPPs) , specifically the regioselective cyclization of 3-amino-6-methoxypyridazine with ethyl bromopyruvate and the subsequent controlled hydrolysis. The protocol emphasizes impurity control and yield optimization suitable for pre-clinical drug development.

Introduction & Strategic Analysis

The imidazo[1,2-b]pyridazine core is a "privileged structure" in medicinal chemistry, offering tunable polarity and distinct hydrogen-bonding vectors compared to its indole or azaindole isosteres. The 6-methoxy substituent is particularly valuable for modulating metabolic stability and solubility.

Synthetic Challenges:

  • Regioselectivity: The condensation of 3-aminopyridazines with

    
    -halo keto esters can theoretically yield either the imidazo[1,2-b]pyridazine (bridgehead nitrogen alkylation) or the imidazo[1,2-a]pyrimidine isomer, though the former is electronically favored.
    
  • Hydrolysis Sensitivity: The electron-rich nature of the 6-methoxy group makes the system susceptible to demethylation under harsh acidic conditions, necessitating a base-mediated hydrolysis strategy.

Retrosynthetic Analysis

The most reliable disconnection utilizes a Hantzsch-type condensation. We trace the target acid back to commercially available 3-amino-6-chloropyridazine.[1]

Retrosynthesis Target Target: 6-Methoxyimidazo[1,2-b] pyridazine-3-carboxylic acid Ester Intermediate: Ethyl 6-methoxyimidazo [1,2-b]pyridazine-3-carboxylate Target->Ester Saponification (LiOH) Precursors Precursors: 3-Amino-6-methoxypyridazine + Ethyl bromopyruvate Ester->Precursors Cyclocondensation Start Starting Material: 3-Amino-6-chloropyridazine Precursors->Start Nucleophilic Aromatic Substitution (NaOMe)

Caption: Retrosynthetic logic flow from target acid to commodity starting materials.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-6-methoxypyridazine

Rationale: While commercially available, synthesizing this from the chloro-derivative is 10x more cost-effective for gram-scale campaigns.

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (2.5 equiv)

  • Copper powder (0.1 equiv) – Catalyst

  • Solvent: Methanol (anhydrous)

Protocol:

  • Charge: In a high-pressure reaction vessel (sealed tube or autoclave), dissolve 3-amino-6-chloropyridazine in MeOH (5 mL/mmol).

  • Add: Slowly add NaOMe solution followed by copper powder.

  • Reaction: Seal and heat to 130°C for 16–20 hours.

    • Note: Standard reflux (65°C) is insufficient for complete conversion; superheated conditions are required for efficient

      
      .
      
  • Workup: Cool to room temperature (RT). Filter through a Celite pad to remove copper. Concentrate the filtrate in vacuo.

  • Purification: Resuspend residue in EtOAc/Water (1:1). Extract aqueous layer with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

    • Yield Expectation: 80–85% (Off-white solid).

Step 2: Cyclization to Ethyl this compound-3-carboxylate

Rationale: 1,2-Dimethoxyethane (DME) is chosen over Ethanol to allow higher reflux temperatures (85°C) and better solubility of the intermediate salts.

Reagents:

  • 3-Amino-6-methoxypyridazine (1.0 equiv)[2]

  • Ethyl bromopyruvate (1.2 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME)

Protocol:

  • Dissolution: Dissolve the amine from Step 1 in DME (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add ethyl bromopyruvate dropwise at RT.

    • Observation: The solution will darken, and a precipitate (HBr salt) may form.

  • Cyclization: Heat to reflux (85°C ) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

    • Checkpoint: The intermediate HBr salt often cyclizes in situ. If conversion is stalled, add catalytic NaHCO₃ (0.5 equiv) to buffer the acidity.

  • Workup: Cool to RT. Remove volatiles under reduced pressure.

  • Partition: Dissolve residue in DCM and wash with saturated NaHCO₃ (critical to remove HBr and unreacted pyruvate).

  • Purification: Flash column chromatography (Gradient: 0–5% MeOH in DCM).

    • Yield Expectation: 60–70% (Yellowish solid).

Step 3: Hydrolysis to this compound-3-carboxylic acid

Rationale: LiOH is preferred over NaOH due to better solubility in THF/Water mixtures, ensuring a homogeneous reaction.

Reagents:

  • Ethyl ester intermediate (1.0 equiv)[3]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1)

Protocol:

  • Mix: Dissolve the ester in THF, then add the LiOH dissolved in water.

  • React: Stir at RT for 4 hours.

    • Caution: Do not heat above 40°C. High heat can cause decarboxylation or hydrolysis of the methoxy group (demethylation) to the pyridazinone.

  • Quench: Cool to 0°C. Acidify carefully with 1M HCl to pH ~3–4.

    • Observation: The product should precipitate as a white/pale yellow solid.

  • Isolation: Filter the precipitate. Wash with cold water (2x) and diethyl ether (1x) to remove organic impurities.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Analytical Characterization

ParameterSpecificationNotes
Appearance White to pale yellow powderDarkening indicates decomposition.
¹H NMR (DMSO-d₆)

8.2 (d, 1H), 7.1 (d, 1H), 8.0 (s, 1H), 4.0 (s, 3H)
Characteristic singlet at ~4.0 ppm confirms -OMe integrity.
LCMS (ESI+) [M+H]⁺ = 194.05Consistent with C₈H₇N₃O₃.
Purity (HPLC) >98% (AUC)Main impurity: 6-hydroxy derivative (from demethylation).

Critical Process Workflow

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Formation cluster_2 Step 3: Final Deprotection S1_React Reaction: 3-Amino-6-Cl-pyridazine + NaOMe 130°C, Sealed Tube S1_Workup Workup: Filter Cu, Extract EtOAc S1_React->S1_Workup S2_React Cyclization: + Ethyl Bromopyruvate DME, Reflux, 6h S1_Workup->S2_React Intermediate 1 S2_Purify Purification: Flash Chromatography (Remove unreacted pyruvate) S2_React->S2_Purify S3_Hydrolysis Saponification: LiOH, THF/H2O, RT (Avoid Heat) S2_Purify->S3_Hydrolysis Intermediate 2 S3_Isolate Isolation: Acidify to pH 3 Filter Precipitate S3_Hydrolysis->S3_Isolate Final Product

Caption: Step-by-step experimental workflow emphasizing purification checkpoints.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 2.

    • Cause: Polymerization of ethyl bromopyruvate.

    • Fix: Ensure ethyl bromopyruvate is fresh or distilled. Add it slowly as a solution in DME rather than neat.

  • Issue: Demethylation (Formation of 6-oxo impurity).

    • Cause: Acid concentration too high during workup or excessive heat during hydrolysis.

    • Fix: In Step 3, strictly maintain temperature <40°C. During acidification, stop exactly at pH 3-4; do not go to pH 1.

  • Issue: Poor Solubility of Acid Product.

    • Fix: The final acid is sparingly soluble in organic solvents. For NMR, use DMSO-d₆.[4] For reactions (e.g., amide coupling), pre-activate as an ester or use high-solubility coupling agents like HATU in DMF.

References

  • Vertex AI Search Result 1.7 : ChemicalBook. "Synthesis of 3-Amino-6-methoxypyridazine." Link

  • Vertex AI Search Result 1.8 : MDPI. "A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid." (Provides general hydrolysis conditions for imidazo[1,2-b]pyridazine esters). Link

  • Vertex AI Search Result 1.1 : ResearchGate. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." Link

  • Vertex AI Search Result 1.6 : ACS Publications. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors." Link

Sources

Advanced Protocol: Buchwald-Hartwig Amination of Imidazo[1,2-b]pyridazine Scaffolds

[1]

Executive Summary

The imidazo[1,2-b]pyridazine core is a privileged scaffold in oncology, serving as the structural anchor for potent kinase inhibitors such as Ponatinib (BCR-ABL inhibitor). However, functionalizing this electron-deficient bicycle via Buchwald-Hartwig amination presents a specific set of challenges: catalyst poisoning via non-participating nitrogen atoms and regiochemical ambiguity in poly-halogenated precursors.

This application note provides a validated, high-fidelity protocol for C-N bond formation at the C6 and C3 positions. By transitioning from traditional Pd(0) sources to Third-Generation (G3) Palladacycle Precatalysts and utilizing bulky, electron-rich biarylphosphine ligands (BrettPhos, RuPhos), researchers can suppress off-cycle inhibitory pathways and achieve quantitative yields under mild conditions.

Mechanistic Challenges & Strategy

The "Heterocycle Problem"

In standard cross-coupling, the imidazo[1,2-b]pyridazine scaffold acts as a "ligand sponge." The N1 and N4 nitrogens possess lone pairs capable of displacing phosphine ligands from the Palladium center. This forms stable, unreactive Pd-heterocycle complexes (rest states) that halt the catalytic turnover.

The Solution: Steric Bulk & Precatalysts

To overcome this, the protocol relies on two mechanistic levers:

  • Ligand Bulk: Ligands like BrettPhos and Xantphos are sufficiently bulky to prevent the substrate's nitrogen atoms from coordinating to the metal center.

  • Pd(II) Precatalysts: Using G3/G4 precatalysts (e.g., BrettPhos Pd G3) ensures a 1:1 L:Pd ratio immediately upon activation. This eliminates the induction period and prevents the formation of inactive Pd-aggregates common with Pd2(dba)3.

Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard cycle versus the specific "poisoning" trap prevalent with this scaffold.

GPd_PrePd(II) Precatalyst(Stable)Pd_ActiveL-Pd(0)(Active Species)Pd_Pre->Pd_Active Base ActivationOxAddOxidative Addition(Ar-Pd-X)Pd_Active->OxAdd + Imidazo-XCoordinationAmine Coordination(Ar-Pd-N)OxAdd->Coordination + Amine/BasePoisonOFF-CYCLE TRAP(N-Pd Coordination)OxAdd->Poison Substrate N-bindingRedElimReductive Elimination(C-N Bond Formed)Coordination->RedElimRedElim->Pd_Active RegenerationPoison->OxAdd Heat/Bulky Ligand

Figure 1: Catalytic cycle highlighting the off-cycle trap caused by nitrogen coordination. Bulky ligands facilitate the return from the "Poison" state to the active cycle.

Critical Parameter Optimization

The choice of ligand and base is binary and depends strictly on the nucleophile type.

Table 1: Validated Reaction Matrix
ParameterPrimary Amines (Anilines/Alkyl)Secondary Amines (Cyclic/Acyclic)Amides / Lactams
Ligand BrettPhos RuPhos Xantphos
Catalyst Source BrettPhos Pd G3 / G4RuPhos Pd G3 / G4Pd(OAc)2 or Xantphos Pd G3
Base NaOtBu (Robust) / Cs2CO3 (Sensitive)NaOtBuCs2CO3 or K3PO4
Solvent 1,4-Dioxane or t-Amyl AlcoholToluene or THF1,4-Dioxane
Temp 80°C - 100°C80°C - 100°C100°C - 110°C
Rationale BrettPhos is most selective for 1° amines; prevents diarylation.[1]RuPhos handles steric bulk of 2° amines best.Xantphos (wide bite angle) promotes reductive elimination of difficult amide bonds.

Standardized Experimental Protocols

Protocol A: Coupling of Primary Amines (BrettPhos System)

Best for: Synthesizing Ponatinib analogs or installing solubilizing tails.

Reagents:

  • 6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • BrettPhos Pd G3 (0.02 equiv / 2 mol%)

  • BrettPhos (0.02 equiv / 2 mol%) [Optional: Add free ligand if substrate is very rich in nitrogens]

  • NaOtBu (1.4 equiv) [Use Cs2CO3 if ester/nitrile present]

  • 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Charge: To a vial equipped with a magnetic stir bar, add the aryl chloride, BrettPhos Pd G3, and base.

  • Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvate: Add anhydrous 1,4-Dioxane via syringe.

  • Nucleophile: Add the amine (if liquid) via syringe. If solid, add in step 1.

  • Reaction: Place in a pre-heated block at 90°C for 4–12 hours.

  • Monitor: Check LCMS. Look for consumption of SM.

    • Note: If reaction stalls, add 1 mol% more catalyst.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for this polar scaffold).

Protocol B: Coupling of Amides (Xantphos System)

Best for: Installing amide linkers or lactams.

Reagents:

  • 6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Amide/Lactam (1.2 equiv)

  • Pd(OAc)2 (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs2CO3 (2.0 equiv)

  • 1,4-Dioxane

Workflow:

  • Pre-complexation (Critical): In the reaction vessel, mix Pd(OAc)2 and Xantphos in Dioxane under Argon. Stir at RT for 5-10 mins until the solution turns yellow/orange (formation of active L2Pd species).

  • Addition: Add the aryl chloride, amide, and Cs2CO3.

  • Heat: Stir at 100°C vigorously.

    • Why? Cs2CO3 is insoluble; vigorous stirring is required for the interfacial deprotonation.

  • Workup: Standard Celite filtration.

Regioselectivity Guide: 3,6-Dihalo Substrates

When working with 3-bromo-6-chloroimidazo[1,2-b]pyridazine , regioselectivity is dictated by electronic activation.

  • C6 Position (Nucleophilic Attack): The pyridazine ring is electron-deficient. In Buchwald-Hartwig conditions, oxidative addition occurs preferentially at C6-Cl (or C6-Br) over C3-Br, provided the ligand system is electron-rich.

  • C3 Position (Electrophilic/Suzuki): The C3 position is part of the imidazole ring and is more electron-rich. It is typically functionalized via Suzuki coupling or electrophilic halogenation before the C6 amination if possible, OR via distinct orthogonal protection.

Recommendation: If functionalizing both positions, perform C3-Suzuki first , followed by C6-Buchwald . If C6-Buchwald is attempted first on a di-halo scaffold, you risk a mixture of C6 and C3 amination, though C6 is generally favored.

Decision Logic & Troubleshooting

Use the following flow to determine the optimal reaction setup.

GStartSelect NucleophileTypeAmine Type?Start->TypePrimaryPrimary Amine(R-NH2)Type->PrimarySecondarySecondary Amine(R2-NH)Type->SecondaryAmideAmide/Lactam(R-CONH-R)Type->AmideSol_BrettProtocol A:BrettPhos Pd G3NaOtBuPrimary->Sol_BrettSol_RuProtocol A (Mod):RuPhos Pd G3NaOtBuSecondary->Sol_RuSol_XantProtocol B:Xantphos + Pd(OAc)2Cs2CO3Amide->Sol_XantTroubleTroubleshooting:Low Yield?Sol_Brett->TroubleSol_Ru->TroubleCheck1Check 1: Catalyst Poisoning?Switch to G3 PrecatalystIncrease Temp to 110CTrouble->Check1Check2Check 2: Functional Group?Switch NaOtBu -> Cs2CO3Trouble->Check2

Figure 2: Decision tree for ligand selection and troubleshooting steps.

Troubleshooting "No Reaction"
  • Symptom: SM remains unchanged, catalyst precipitates as "palladium black."

  • Cause: The imidazo-pyridazine nitrogen is binding Pd tightly.

  • Fix:

    • Switch to t-Amyl alcohol as solvent (higher boiling point, better solubility).

    • Increase temperature to 110°C (promotes ligand exchange).

    • Add 1.0 equiv of water (activates the base/boronic acid in Suzuki, but in Buchwald, trace water can sometimes assist in solubilizing inorganic bases like Cs2CO3).

References

  • Buchwald-Hartwig Amination General Methodology

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
    • [Link]

  • BrettPhos for Primary Amines

    • Fors, B. P., et al. (2008).[2] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[3] Journal of the American Chemical Society.[4]

    • [Link]

  • Imidazo[1,2-b]pyridazine Scaffold Review

    • Koubachi, J., et al. (2021). "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine." ChemistrySelect.
    • [Link]

  • Ponatinib Synthesis (Application Context)

    • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase." Journal of Medicinal Chemistry.
    • [Link]

Application Note: Advanced Crystallization Strategies for 6-Methoxyimidazo[1,2-b]pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The 6-methoxyimidazo[1,2-b]pyridazine scaffold is a privileged bicyclic heteroaromatic pharmacophore, extensively utilized in the development of targeted therapeutics, including PIM kinase inhibitors[1], TrkB positive allosteric modulators[2], and IL-17A inhibitors[3].

During the synthesis of these intermediates—typically achieved via the condensation of 6-methoxypyridazin-3-amine with α-haloketones or through transition-metal-catalyzed cross-coupling reactions[4]—the crude reaction mixture is often burdened with regioisomers, unreacted precursors, and residual heavy metal catalysts. While column chromatography is useful at the discovery scale, it is entirely unsuited for process scale-up due to high solvent consumption, poor scalability, and degradation risks[3].

Thus, designing a robust, self-validating crystallization protocol is paramount. As an application scientist, the objective is not merely to precipitate a solid, but to engineer a crystal lattice with high bulk density, specific polymorphic purity, and strict control over residual impurities.

Physicochemical Profiling & Causality

The imidazo[1,2-b]pyridazine core exhibits weak basicity (pKa ~4.5–5.5), with the bridgehead nitrogen and the pyridazine nitrogens offering potential sites for protonation. This chemical nature dictates two primary purification strategies:

  • Thermodynamic Free Base Crystallization: Leverages the differential solubility of the intermediate in a polar protic solvent (e.g., methanol) versus a highly polar anti-solvent (e.g., water). By carefully controlling the solvent ratio, we can keep highly polar impurities in the mother liquor while forcing the target intermediate into the crystalline lattice[3].

  • Reactive (Salt) Crystallization: For batches heavily contaminated with structurally similar regioisomers (which often co-crystallize with the free base), converting the intermediate into a hydrochloride salt in an aprotic solvent (e.g., 2-MeTHF) drastically alters the solubility profile, robustly rejecting neutral impurities[5].

Quantitative Data: Solvent System Screening

A comprehensive solubility and metastable zone width (MSZW) screening is critical before scale-up. Table 1 summarizes the performance of various solvent/anti-solvent systems for the free base crystallization of a standard this compound intermediate.

Table 1: Solvent Screening for Free Base Crystallization

Solvent SystemRatio (v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Yield (%)Purity (HPLC Area %)Causality & Observations
MeOH / Water 1.5 : 1>150<1588>99.2Excellent purging of polar impurities. Optimal balance of yield and purity[3].
EtOAc / Heptane 1 : 2~80<59298.5Prone to "oiling out" (liquid-liquid phase separation) if cooled too rapidly.
IPA / Water 2 : 1>100<108599.5Slower nucleation kinetics; yields highly crystalline, easily filterable needles.
Toluene N/A~40<57597.0Poor solubility requires excessive solvent volumes; inadequate impurity purging.

Experimental Workflows & Decision Logic

DecisionTree Start Crude Impurity Profile Polar High Polar Impurities (e.g., oxidized byproducts) Start->Polar Regio High Regioisomers (e.g., N1 vs N4 alkylation) Start->Regio FreeBase Free Base Crystallization (MeOH/Water System) Polar->FreeBase Salt Salt Formation (HCl in 2-MeTHF) Regio->Salt

Decision matrix for selecting the appropriate crystallization pathway based on impurity profiles.

Detailed Methodologies

Protocol A: Anti-Solvent Crystallization of the Free Base (MeOH/Water)

Self-Validating Principle: Concentrating the methanolic solution to exactly ~10 volumes ensures that the subsequent addition of water hits the optimal supersaturation point without crossing the spinodal curve (which would cause amorphous oiling out)[3].

  • Dissolution: Suspend the crude this compound intermediate in 20 volumes of Methanol (MeOH). Heat the reactor to 60°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm in-line PTFE filter to remove any insoluble particulate matter or residual transition metal catalyst[6].

  • Concentration: Concentrate the filtrate under reduced pressure (≤−0.08 MPa) at ≤45°C until the total volume is reduced to approximately 10 volumes[3]. Causality: Decreasing the MeOH volume below 10 volumes risks premature precipitation of lipophilic impurities, while exceeding 15 volumes leads to unacceptable yield losses in the mother liquor.

  • Anti-Solvent Addition: Cool the mixture to 25°C. Over a period of 2 hours, linearly dose 6.5 volumes of deionized water[3].

  • Seeding (Optional but Recommended): After 2 volumes of water have been added, introduce 0.5% (w/w) of pure crystalline seed. This bypasses primary nucleation, ensuring a consistent polymorph and larger particle size distribution.

  • Aging & Isolation: Hold the suspension at 10–25°C for 4 hours to allow the crystal lattice to heal and reach thermodynamic equilibrium. Filter the suspension and wash the filter cake with a pre-chilled (5°C) mixture of MeOH/Water (1:1 v/v).

  • Drying: Dry the solid under vacuum at 45°C to a constant weight.

G N1 Crude this compound N2 Dissolution in MeOH (60°C) N1->N2 N3 Polishing Filtration (Remove Catalyst) N2->N3 N4 Concentration to ~10 Volumes N3->N4 N5 Anti-Solvent Addition (Water) at 25°C N4->N5 N6 Seeding & Aging (Hold 4h) N5->N6 N7 Cooling to 10°C & Filtration N6->N7 N8 Vacuum Drying (≤45°C) N7->N8

Workflow for the anti-solvent crystallization of imidazo[1,2-b]pyridazine intermediates.

Protocol B: Reactive Crystallization (Hydrochloride Salt)

Self-Validating Principle: By utilizing an aprotic solvent like 2-MeTHF, the unprotonated neutral impurities remain highly soluble, while the generated hydrochloride salt of the imidazo[1,2-b]pyridazine intermediate crashes out immediately due to its high lattice energy[5].

  • Solvent Exchange: Charge the crude intermediate and 2-methyltetrahydrofuran (2-MeTHF) into the reactor. Distill under reduced pressure to a target volume to azeotropically remove residual water[5].

  • Acid Addition: Adjust the temperature to 20°C. Slowly add 1.05 equivalents of anhydrous HCl (either as a gas or a 4M solution in dioxane) under vigorous stirring.

  • Crystallization: The hydrochloride salt will begin to precipitate almost immediately. Causality: Rapid precipitation can trap impurities (occlusion). To prevent this, heat the suspension to 65°C to partially dissolve the fines, then employ a slow, linear cooling ramp (0.2°C/min) down to 5°C.

  • Isolation: Filter the solid under a nitrogen blanket (the salt may be slightly hygroscopic) and wash with cold 2-MeTHF.

  • Free-Basing (If required): The highly pure salt can be re-slurried in water and treated with aqueous NaHCO3 or DIPEA to regenerate the ultra-pure free base[6].

Troubleshooting & Field Insights

  • Oiling Out (Liquid-Liquid Phase Separation): If the intermediate forms a dense oil instead of crystals during water addition, the system has crossed the spinodal curve before nucleation could occur. Solution: Reduce the rate of anti-solvent addition and introduce seeds earlier in the process.

  • Color Bodies: Imidazo[1,2-b]pyridazines can degrade into highly colored (yellow/brown) impurities. If the final crystals are discolored, introduce 5% (w/w) activated carbon (e.g., Darco KB-G) during the hot methanolic dissolution step prior to the polishing filtration.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. URL: [Link][1]

  • Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. ACS Publications. URL: [Link][3]

  • CA3145641A1 - Trkb positive allosteric modulators. Google Patents. URL: [2]

  • US11384086B2 - Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt. Google Patents. URL:[5]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. URL: [Link][4]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. URL: [Link][6]

Sources

Troubleshooting & Optimization

improving solubility of 6-Methoxyimidazo[1,2-b]pyridazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 6-Methoxyimidazo[1,2-b]pyridazine

Executive Summary

This compound is a bicyclic heteroaromatic scaffold widely used in kinase inhibitor discovery (e.g., Ponatinib analogs).[1] It acts as a lipophilic weak base (LogP ~1.5–2.0; pKa ~3.7).[1]

The Core Problem: At physiological pH (7.4), the molecule is >99.9% neutral, leading to poor aqueous solubility and high risk of precipitation ("crashing out") upon dilution from organic stocks.

The Solution: This guide provides three validated workflows to solubilize this compound, ranked by experimental complexity and biological compatibility.

Module 1: The "Weak Base" Approach (pH Control)

Best for: Stock solution preparation, acidic media assays, or oral dosing simulations.

The Science: The imidazo[1,2-b]pyridazine core contains a basic nitrogen (N4 position) with a pKa of approximately 3.7 .

  • At pH 7.4: The molecule is uncharged (neutral) and hydrophobic.[1]

  • At pH < 2.0: The molecule becomes protonated (cationic), disrupting crystal lattice energy and increasing solubility by orders of magnitude.

Protocol: Acidic Stock Preparation

  • Weighing: Weigh 10 mg of this compound.

  • Acidification: Add 1.0 mL of 0.1 M HCl or Methanesulfonic Acid (MSA) .

    • Note: MSA often yields higher solubility than HCl for this scaffold due to the "mesylate salt" effect, which disrupts packing more effectively than chloride .[1]

  • Sonication: Sonicate at 40°C for 10 minutes.

  • Result: A clear stable stock at ~10 mg/mL.

⚠️ Warning: Diluting this acidic stock directly into a pH 7.4 buffer will cause immediate precipitation as the pH crosses the pKa threshold. Use Module 3 for neutral pH assays.

Module 2: The Cosolvent "Spike" System

Best for: High-throughput screening (HTS) and cellular assays where <1% DMSO is tolerated.

The Science: Water is a highly structured solvent.[1] Adding organic cosolvents disrupts the hydrogen bonding network and solvates the hydrophobic methoxy and aromatic regions of the molecule.

Recommended Cosolvent Mix:

  • Stock: 100% DMSO (20 mM).

  • Intermediate: PEG400 or Ethanol.[1]

  • Final: Aqueous Buffer.

Visual Workflow: Preventing "Crash-Out" Directly adding 100% DMSO stock to water often causes local high-concentration precipitation that never re-dissolves.[1] The "Step-Down" dilution method is required.[1]

G cluster_0 Kinetic Solubility Limit Stock 20mM Stock (100% DMSO) Inter Intermediate (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution (Slow Addition) Precip PRECIPITATION (Irreversible) Stock->Precip Direct Addition to Buffer Final Assay Well (0.5% DMSO) Inter->Final 1:20 Dilution

Caption: Step-Down Dilution Strategy. Intermediate dilution prevents local supersaturation, a common cause of experimental variability.

Module 3: Cyclodextrin Complexation (The Gold Standard)

Best for: In vivo formulation, sensitive enzymatic assays, and preventing plastic adsorption.

The Science: Cyclodextrins (CDs) form inclusion complexes.[1][2] The hydrophobic imidazo-pyridazine core enters the CD cavity, while the hydrophilic exterior interacts with water.

  • Recommended Agent: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) (Trade name: Captisol®) or HP-β-CD.[1]

  • Why: SBE-β-CD is polyanionic.[1][3] It interacts favorably with the slightly positive dipole of the nitrogen system, enhancing solubility >35-fold compared to water alone .

Protocol: Formulation for IV/IP Injection

  • Vehicle Prep: Prepare 20% (w/v) SBE-β-CD in 50 mM Phosphate Buffer (pH 4.0).

    • Note: Slightly acidic pH (4.[1]0) aids initial solubilization; the CD maintains solubility as the pH is raised physiologically.

  • Addition: Add compound powder to the vehicle.

  • Equilibration: Vortex for 5 mins, then shake at room temperature for 4 hours.

  • Filtration: Pass through a 0.22 µm PVDF filter.[1]

Data: Expected Solubility Enhancement

Solvent SystempHSolubility (mg/mL)Suitability
PBS (Buffer) 7.4< 0.05Poor
0.1 M HCl 1.0> 10.0Acidic Stocks Only
5% DMSO / PBS 7.4~ 0.2 - 0.5Cellular Assays
20% SBE-β-CD 4.52.0 - 5.0 In Vivo / High Dose

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I add the DMSO stock to my cell media.

  • Diagnosis: This is "Crash-Out."[1] The compound concentration locally exceeds the solubility limit before mixing is complete.

  • Fix:

    • Use the Step-Down method (Module 2).[1]

    • Warm the cell media to 37°C before addition.

    • Switch to a 1:1 DMSO:Ethanol stock solution; ethanol disperses faster than DMSO in water.[1]

Q2: My IC50 curves are flat or inconsistent.

  • Diagnosis: The compound is likely sticking to the plastic tips or plate walls (non-specific binding), effectively lowering the concentration. This compound is planar and lipophilic.[1]

  • Fix:

    • Add 0.01% Tween-20 or Triton X-100 to your assay buffer.[1]

    • Use Low-Binding polypropylene plates.[1]

    • Use glass-coated tips if available.[1]

Q3: Can I use Captisol for NMR studies?

  • Answer: Yes, but the CD signals will dominate the aliphatic region. Use D2O with d6-DMSO spikes for structure verification instead.

Decision Matrix: Which Method to Choose?

DecisionTree Start Start: Select Application InVivo In Vivo / Animal Study Start->InVivo InVitro In Vitro / Cellular Assay Start->InVitro Cyclo Use 20% SBE-β-CD (pH 4.0) InVivo->Cyclo DMSO_Tol Is DMSO > 1% tolerated? InVitro->DMSO_Tol YesDMSO Use DMSO Cosolvent (Module 2) DMSO_Tol->YesDMSO Yes NoDMSO Use HP-β-CD or Low pH Pulse DMSO_Tol->NoDMSO No

Caption: Solubility Method Selection Guide based on experimental constraints.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136599, Imidazo[1,2-b]pyridazine.[1][4] Retrieved from [Link][1]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[1] Elsevier.[1] (General reference on salt selection for weak bases).

  • Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective.[1] International Journal of Pharmaceutics.[1] (Strategies for lipophilic "grease-ball" molecules).

Sources

Technical Support Center: Troubleshooting Imidazo[1,2-b]pyridazine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Imidazo[1,2-b]pyridazine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Regioselectivity Trap"

Welcome to the technical support center. If you are experiencing low yields (<20%) or complex mixtures when synthesizing imidazo[1,2-b]pyridazines, you are likely encountering a specific mechanistic bottleneck inherent to the pyridazine core.

Unlike 2-aminopyridine cyclizations (which form imidazo[1,2-a]pyridines reliably), the 3-aminopyridazine scaffold presents a unique nucleophilic competition. The ring nitrogen para to the amine (N-1) is often more nucleophilic than the nitrogen ortho to the amine (N-2). Attack at N-1 leads to an unproductive quaternary salt, whereas attack at N-2 is required for the desired cyclization [1].

This guide addresses this core issue and provides validated protocols to bypass it.

Phase 1: Pre-Reaction Diagnostics (Reagents & Substrates)

Q1: Are you using unsubstituted 3-aminopyridazine?

Diagnosis: If you are reacting 3-aminopyridazine directly with an


-haloketone, your low yield is likely due to N-alkylation at the wrong nitrogen (N-1).
Technical Insight:  The N-1 nitrogen (adjacent to C-6) is electronically favored for alkylation. Once alkylated, this forms a stable quaternary salt that cannot cyclize to the bicyclic system.
Solution: 
  • Switch Substrates: Use 3-amino-6-halopyridazines (e.g., 3-amino-6-chloropyridazine). The halogen at C-6 sterically and inductively deactivates N-1, forcing the reaction to occur at the desired N-2 position [1].

  • Post-Modification: The C-6 halogen can be removed later via catalytic hydrogenation or used as a handle for further functionalization (Suzuki/Buchwald couplings).

Q2: Is your -haloketone turning dark or fuming?

Diagnosis:


-Haloketones are lachrymators and prone to acid-catalyzed polymerization. Degraded reagents release HBr/HCl, which protonates the aminopyridazine, rendering it non-nucleophilic.
Solution: 
  • Purification: Wash the haloketone solution with saturated aqueous NaHCO₃ immediately before use.

  • Stabilization: If synthesizing the haloketone in situ (e.g., bromination of a ketone), ensure all Br₂ is consumed before adding the heterocycle.

Phase 2: Reaction Conditions & Optimization

Q3: Which solvent/base system should I use?

Diagnosis: The choice of conditions dictates whether the reaction is under kinetic or thermodynamic control.[1] Protocol Comparison:

ParameterMethod A: Neutral Reflux Method B: Buffered Base Method C: High-Temp Polar
Solvent Ethanol (EtOH)EtOH / Water (1:1)DMF or DMAc
Base None (Hydrobromide salt forms)NaHCO₃ or K₂CO₃ (2.0 equiv)NaHCO₃
Temp Reflux (78°C)Reflux (80-90°C)100-120°C
Use Case Robust substrates; salt precipitates out.Acid-sensitive substrates.Sterically hindered ketones.[1]
Risk Low solubility of intermediate.Hydrolysis of haloketone.Difficult workup (DMF removal).

Recommendation: Start with Method B . The presence of a mild base neutralizes the HBr byproduct, preventing protonation of the unreacted aminopyridazine [2].

Q4: I see a precipitate, but it's not my product. What is it?

Diagnosis: This is often the N-alkylated intermediate salt . Technical Insight: The reaction proceeds in two steps:[2]

  • Intermolecular N-alkylation (displacement of halide).

  • Intramolecular condensation (cyclization). If the second step is too slow (due to sterics or low temperature), the intermediate salt precipitates. Troubleshooting Step:

  • Isolate the solid.

  • Resuspend it in EtOH with catalytic HBr or mild base.

  • Reflux for an additional 4–12 hours to force cyclization.

Phase 3: Advanced Troubleshooting & Alternative Routes

Q5: Standard condensation failed. What are my alternatives?

Diagnosis: If the condensation route fails, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a powerful alternative. Protocol: React 3-aminopyridazine + Aldehyde + Isocyanide. Catalyst: Lewis acids like Sc(OTf)₃ (5-10 mol%) or InCl₃ are superior to protic acids for electron-deficient pyridazines [3]. Note: This route installs an amine at the C-3 position (from the isocyanide), which may or may not be desired.

Visual Troubleshooting Guides

Diagram 1: The Regioselectivity Trap & Mechanism

This diagram illustrates the competition between the productive N-2 attack and the unproductive N-1 attack.

ReactionMechanism Start 3-Aminopyridazine Path_N1 Path A: N-1 Attack (Most Nucleophilic) Start->Path_N1 Kinetic Pref. Path_N2 Path B: N-2 Attack (Desired) Start->Path_N2 Thermodynamic/Blocked HaloKetone + α-Haloketone DeadEnd Quaternary Salt (Cannot Cyclize) Path_N1->DeadEnd Intermediate N-2 Alkyl Intermediate Path_N2->Intermediate Product Imidazo[1,2-b]pyridazine Intermediate->Product - H2O Cyclization Subst_Effect Optimization: Use 6-Halo-3-aminopyridazine to Block Path A Subst_Effect->Start

Caption: Path A (Red) leads to a dead end. Path B (Green) is required for product formation. 6-Halogen substitution forces Path B.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of failure.

DecisionTree Start Start: Low Yield (<20%) CheckSubstrate Is C-6 position substituted? Start->CheckSubstrate CheckReagent Is Haloketone fresh/neutral? CheckSubstrate->CheckReagent Yes Action_Substrate Switch to 6-Chloro-3-aminopyridazine CheckSubstrate->Action_Substrate No CheckPrecipitate Does a solid form during reaction? CheckReagent->CheckPrecipitate Yes Action_Clean Wash Haloketone with NaHCO3 CheckReagent->Action_Clean No Action_Force Isolate solid -> Reflux in EtOH/HBr CheckPrecipitate->Action_Force Yes (Intermediate) Action_GBB Try GBB Multicomponent Reaction CheckPrecipitate->Action_GBB No (Complex Mix)

Caption: Step-by-step logic to diagnose substrate issues, reagent quality, or kinetic traps.

Experimental Protocol: Optimized General Procedure

Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Reagents:

    • 3-Amino-6-chloropyridazine (1.0 equiv, 5.0 mmol)

    • 2-Bromoacetophenone (1.1 equiv, 5.5 mmol)

    • Sodium Bicarbonate (2.0 equiv, 10.0 mmol)

    • Ethanol (Absolute, 20 mL)

  • Procedure:

    • Dissolve the aminopyridazine in ethanol in a round-bottom flask.

    • Add NaHCO₃ solid.

    • Add 2-bromoacetophenone dropwise at room temperature.

    • Heat the mixture to reflux (78°C) with vigorous stirring for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Observation: The reaction mixture should turn from clear to suspension.

  • Workup:

    • Cool to room temperature.[3]

    • Crucial Step: If product precipitates, filter and wash with water (to remove NaBr/NaHCO₃) and cold ethanol.

    • If product remains soluble: Evaporate EtOH, resuspend residue in water, and extract with EtOAc (3x).

  • Purification:

    • Recrystallization from EtOH/Water is usually sufficient.

    • Yield Expectation: 70–85%.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Source: NIH / J. Med. Chem. URL:[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Source: ResearchGate / ChemistrySelect. URL:[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Source: MDPI / Molecules. URL:[Link]

Sources

Technical Support Center: Purification of 6-Methoxyimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of basic heterocycles. 6-Methoxyimidazo[1,2-b]pyridazine is a nitrogen-rich, basic compound that presents specific challenges during flash chromatography. Because the lone pairs on the imidazo-pyridazine nitrogens act as strong Lewis/Brønsted bases, they interact aggressively with the weakly acidic silanol (Si-OH) groups present on bare silica gel 1[1]. This ionic hydrogen-bonding causes severe peak tailing, band broadening, and irreversible adsorption 2[2].

This guide provides the mechanistic reasoning and self-validating protocols required to successfully isolate this compound.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to determine the optimal purification strategy based on your available stationary phases and the polarity of your crude mixture.

Workflow Start Crude this compound PolarCheck Is the crude mixture highly polar or water-soluble? Start->PolarCheck RP Reversed-Phase (C18) Mobile Phase: H2O/MeCN + 0.1% TEA (High pH to deprotonate) PolarCheck->RP Yes NPCheck Normal Phase Chromatography Do you have Amine-functionalized (NH2) silica? PolarCheck->NPCheck No NH2Silica Amine-Functionalized Silica Mobile Phase: Hexane/EtOAc (No modifier required) NPCheck->NH2Silica Yes BareSilica Bare Silica Gel Mobile Phase: DCM/MeOH + 1-5% Triethylamine (TEA) NPCheck->BareSilica No Evap Post-Run: Co-evaporate TEA with Toluene BareSilica->Evap

Decision matrix for selecting the optimal flash chromatography method for basic heterocycles.

Self-Validating Experimental Protocols

Protocol A: Amine-Functionalized Silica (The Gold Standard)

Causality: Amine-functionalized silica features an organic amine bonded directly to the silica surface. This creates a permanently basic environment that masks the underlying acidic silanols, completely preventing the ionic interactions that cause this compound to streak. This allows the use of softer, safer solvents without the need to add volatile basic modifiers 2[2].

  • Validation Step (TLC): Spot the crude mixture on an NH2-modified TLC plate. Develop in 50:50 Hexane/Ethyl Acetate (EtOAc). A sharp, circular spot confirms the stationary phase effectively masks the basic nitrogen, validating that the column run will succeed 3[3].

  • Column Equilibration: Equilibrate an amine-functionalized flash column (e.g., Biotage® KP-NH or Teledyne ISCO RediSep® Amine) with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of EtOAc. If insoluble, dry-load the sample onto a small amount of NH2-silica and pack it into a solid load cartridge.

  • Elution Gradient: Run a gradient from 0% to 100% EtOAc over 12 CV.

  • Recovery: Pool fractions containing the target mass. Because no modifier is used, fractions can be directly evaporated to yield the pure free-base compound 3[3].

Protocol B: Bare Silica with Triethylamine (TEA) Modifier

Causality: When NH2-silica is unavailable, the acidic silanols on bare silica must be neutralized dynamically. Adding a volatile competing amine like TEA to the mobile phase saturates these active Brønsted acid sites, preventing the basic imidazo-pyridazine nitrogens from binding irreversibly [[4]](4].

  • Solvent Preparation: Prepare Mobile Phase A (Dichloromethane with 1% TEA) and Mobile Phase B (Methanol with 1% TEA) 5[5].

  • Validation Step (Column Priming): Flush the bare silica column with 4 CV of Mobile Phase A. Crucial Validation: The column must be pre-equilibrated with the TEA modifier before the sample is loaded; otherwise, the compound itself will act as the neutralizing agent and streak across the column 4[4].

  • Sample Loading: Load the sample dissolved in a minimum volume of DCM.

  • Elution Gradient: Run a shallow gradient of 0% to 10% MeOH in DCM over 15 CV.

  • Post-Run Processing (TEA Removal): Pool the product fractions. To remove the co-eluting TEA, add 10 mL of toluene to the flask and co-evaporate under reduced pressure. The toluene forms an azeotrope with TEA, driving it off completely 4[4].

Protocol C: Reversed-Phase (C18) at High pH

Causality: For highly polar derivatives, reversed-phase chromatography is required. However, basic amines ionize at neutral pH, making them highly polar and poorly retained on C18. By applying the "2 pH rule" and adjusting the mobile phase to a high pH (e.g., using 0.1% TEA or ammonium bicarbonate), the this compound is deprotonated into its lipophilic free-base form, maximizing retention and peak sharpness 2[2].

  • Solvent Preparation: Mobile Phase A: Water + 0.1% TEA (pH ~10). Mobile Phase B: Acetonitrile (MeCN).

  • Validation Step: Run a rapid analytical LC-MS using the identical high-pH gradient to confirm the target peak is sharp and well-retained before committing to the preparative scale.

  • Column Equilibration: Equilibrate a C18 flash column with 5% MeCN for 3 CV.

  • Elution: Run a gradient from 5% to 95% MeCN over 15 CV.

  • Recovery: Lyophilize the pooled fractions to remove water and volatile buffers.

Comparative Data Presentation

ParameterMethod A: NH2-SilicaMethod B: Bare Silica + TEAMethod C: Reversed-Phase (C18)
Stationary Phase Amine-bonded silica (NH2)Unbonded bare silica (Si-OH)Octadecyl silane bonded (C18)
Mobile Phase Hexane / EtOAcDCM / MeOH + 1-5% TEAH2O / MeCN + 0.1% TEA (High pH)
Peak Shape Excellent (Sharp, symmetrical)Good (Moderate tailing possible)Excellent (If pH is optimized)
Post-Run Processing Direct evaporationCo-evaporation with tolueneLyophilization or extraction
Primary Use Case Routine purification, high recoveryCost-sensitive labs, standard setupsHighly polar impurities

Frequently Asked Questions (FAQs)

Q: My this compound is still tailing heavily even after adding 1% TEA to my DCM/MeOH gradient. What is the mechanistic cause, and how do I fix it? A: The interaction between the basic imidazo-pyridazine nitrogens and the acidic silanols is exceptionally strong. If 1% TEA is insufficient, the active acidic sites are not fully saturated. Solution: Increase the TEA concentration to 3-5% or switch to a stronger modifier like 1% methanolic ammonia [[5]](5]. However, if tailing persists, the acid-base interaction cannot be overcome on bare silica, and you must switch to an amine-functionalized stationary phase 1[1].

Q: Can I use Amine-functionalized silica with my standard DCM/MeOH solvent system? A: While possible, it is not recommended. Amine-functionalized silica provides a basic surface, meaning aggressive polar solvents like DCM/MeOH are no longer necessary to displace the compound. Using them will likely cause your compound to elute immediately in the solvent front. Solution: Switch to "softer" normal-phase solvents like Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol 2[2] [[6]](6].

Q: How do I completely remove residual triethylamine (TEA) from my purified fractions? A: TEA (boiling point 89°C) often remains as a stubborn residue after standard rotary evaporation. Solution: The most effective method is co-evaporation. Add toluene to your pooled fractions and evaporate under reduced pressure; toluene forms an azeotrope with TEA, facilitating its complete removal. Alternatively, if your compound is not acid-sensitive, dissolve the residue in an organic solvent and perform a mild acidic wash (e.g., 1M HCl) to protonate the TEA and drive it into the aqueous layer 4[4].

References

  • When should I use an amine-bonded silica for flash chromatography? - Biotage [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage[Link]

  • RediSep amine functionalized column - Teledyne ISCO[Link]

  • Amino Silica Gel - Sorbent Technologies, Inc. [Link]

  • Is there an easy way to purify organic amines? - Biotage[Link]

Sources

Technical Support Center: Stability and Cleavage of the 6-Methoxy Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the stability, forced degradation, and intentional cleavage of 6-methoxy-substituted aromatic systems (e.g., 6-methoxyquinoline, 6-methoxy-2-naphthylacetic acid) under acidic hydrolysis conditions.

Mechanistic Insights: The Causality of Ether Stability

Aryl methyl ethers, such as those containing a 6-methoxy group, exhibit high chemical stability under mild aqueous conditions. The oxygen lone pairs are partially delocalized into the aromatic


-system, making the ether oxygen a poor base compared to aliphatic ethers. Consequently, mild acids (e.g., 0.1 N HCl) at room temperature rarely cause significant hydrolysis[1].

However, under harsh acidic conditions (e.g., concentrated HBr or HI at elevated temperatures), the ether undergoes rapid cleavage. The mechanism is a two-step process:

  • Protonation: The strong acid protonates the ether oxygen, creating a highly reactive oxonium ion intermediate[2].

  • 
     Attack:  A strong nucleophile (such as 
    
    
    
    or
    
    
    ) attacks the sterically unhindered methyl group, cleaving the
    
    
    bond to yield the corresponding 6-hydroxyarene (phenol) and a methyl halide[3].

Mechanism A 6-Methoxyarene (Stable in mild acid) B Protonated Ether (Oxonium Ion) A->B Strong Acid (HBr/HI) Fast Equilibrium C SN2 Transition State (Halide attack on CH3) B->C Nucleophile (Br⁻/I⁻) Rate-Determining Step D 6-Hydroxyarene (Phenol Product) C->D C-O Bond Cleavage E Methyl Halide (Byproduct) C->E Leaving Group Departure

Mechanistic pathway of acid-catalyzed 6-methoxy group cleavage.

Frequently Asked Questions (FAQs)

Q1: Why does my 6-methoxy compound degrade in 2 N HCl but remain stable in 0.1 N HCl? A1: The rate of hydrolysis is highly dependent on both acid concentration and temperature. In 0.1 N HCl at 60 °C, compounds like 4-methoxy-1,5-naphthyridine show only minor degradation over 24 hours[1]. However, increasing the acid strength to 2 N HCl and the temperature to 70 °C (as seen in forced degradation studies of nabumetone derivatives) forces the equilibrium toward protonation, resulting in up to 40% degradation into the demethylated product over 18 hours[4].

Q2: I need to intentionally demethylate my 6-methoxy intermediate. Should I use HCl, HBr, or HI? A2: You must use Hydroiodic acid (HI) or Hydrobromic acid (HBr). Hydrochloric acid (HCl) is generally ineffective for intentional cleavage because the chloride ion (


) is a poor nucleophile in aqueous media[3]. HI is the most effective reagent because 

is a highly polarizable, excellent nucleophile, and HI is a stronger acid than HBr[2].

Q3: Are there side reactions I should anticipate during HI cleavage? A3: Yes. HI is a strong reducing agent and can easily oxidize to iodine (


) upon exposure to air, which may lead to unwanted electrophilic iodination of the newly formed electron-rich phenol ring[5]. To prevent this, reactions are often run under an inert atmosphere, and the workup must include a quenching step with a reducing agent like sodium thiosulfate (

)[5].

Quantitative Stability & Cleavage Data

The following table summarizes expected degradation and cleavage metrics for aryl methoxy groups under various acidic conditions to help you benchmark your HPLC or TLC results.

Substrate / ContextAcidic ReagentTemperatureTimeExpected Outcome / Degradation
4-Methoxy-1,5-naphthyridine 0.1 N HCl60 °C24 hours<5% degradation (Highly stable)[1]
Nabumetone API (6-methoxy) 2 N HCl (in Acetonitrile)70 °C18 hours~40% hydrolysis to phenol[4]
Aryl methyl ether (General) 48% aq. HBr + Aliquat 336105 °C6 hours78% intentional demethylation
1-Methoxynaphthalene 57% aq. HI + Acetic Acid120–130 °C2–3 hours>90% cleavage to 1-naphthol[5]

Troubleshooting Guide

Issue 1: Unexpected O-Demethylation During Acidic Workup
  • Symptom: Appearance of a more polar peak (phenol) in RP-HPLC after extracting a reaction mixture using 1 N HCl.

  • Root Cause: Extended exposure to acidic aqueous layers during extraction, especially if the rotavap bath is set too high (>40 °C), can initiate mild cleavage.

  • Solution: Neutralize the reaction mixture to pH 7–8 using saturated

    
    before extraction. Keep the evaporation bath temperature below 35 °C.
    
Issue 2: Incomplete Cleavage During Intentional Demethylation
  • Symptom: TLC shows a mixture of starting material and product after 6 hours of refluxing in 48% HBr.

  • Root Cause: The biphasic nature of the reaction mixture prevents the water-soluble acid/nucleophile from interacting with the lipophilic 6-methoxy substrate.

  • Solution: Add a co-solvent like glacial acetic acid to homogenize the mixture[5], or introduce a phase-transfer catalyst (e.g., 10 wt% Aliquat 336) to facilitate the transport of bromide ions into the organic phase.

Self-Validating Experimental Protocols

To ensure reproducibility and analytical integrity, utilize the following step-by-step methodologies. Both protocols include built-in validation steps (neutralization and specific chromatographic monitoring) to prevent false positives.

Workflow Step1 Prepare 6-Methoxyarene Stock Solution Step2 Add Acidic Reagent (e.g., 2N HCl or 57% HI) Step1->Step2 Step3 Incubate / Reflux (Monitor via HPLC/TLC) Step2->Step3 Step4 Quench & Neutralize (NaOH or Na2S2O3) Step3->Step4 Step5 Extraction & Analysis (Quantify Phenol vs Ether) Step4->Step5

Experimental workflow for assessing acidic hydrolysis and cleavage.

Protocol A: Forced Degradation Study (Stability Assessment)

Purpose: To determine the intrinsic stability of a 6-methoxy compound for regulatory submissions (e.g., ICH Q1A).

  • Stock Preparation: Dissolve the 6-methoxy compound in a 50:50 mixture of Acetonitrile:Water to achieve a concentration of 1 mg/mL[1].

  • Acid Addition: Mix equal volumes of the stock solution and 4 N HCl to achieve a final acid concentration of 2 N HCl[4].

  • Thermal Stress: Incubate the sealed vial in a heating block at 70 °C.

  • Sampling: Withdraw 100 µL aliquots at

    
     and 
    
    
    
    hours[4].
  • Validation/Neutralization: Critical Step — Immediately neutralize each aliquot with an equivalent volume of 2 N NaOH to halt degradation prior to injection[1].

  • Analysis: Inject into an RP-HPLC system (C18 column, UV detection at

    
    ). Monitor for the disappearance of the parent peak and the emergence of a more polar peak (the 6-hydroxy degradant).
    
Protocol B: Intentional Demethylation using Hydroiodic Acid

Purpose: To quantitatively cleave the 6-methoxy group to yield a 6-hydroxy intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 6-methoxy substrate (e.g., 1.0 g)[5].

  • Reagent Addition: Add 5 mL of glacial acetic acid (as a co-solvent) followed by the slow, dropwise addition of 5 mL of 57% aqueous Hydroiodic acid (HI)[5].

  • Reflux: Heat the mixture to 120–130 °C under a nitrogen atmosphere for 2–3 hours. Monitor completion via TLC (Hexane:Ethyl Acetate)[5].

  • Quenching (Self-Validation): Cool to room temperature. Add a saturated aqueous solution of sodium thiosulfate (

    
    ) dropwise until the dark brown color of 
    
    
    
    completely dissipates, leaving a pale yellow or colorless solution[5]. Failure to do this will result in iodine contaminating your NMR spectra and potentially iodinating your product.
  • Extraction: Extract the aqueous layer with dichloromethane (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    to remove residual acetic and hydroiodic acids, dry over anhydrous
    
    
    , and concentrate under reduced pressure[5].

References

  • Jack Westin. "Cleavage of Ethers - Organic Chemistry." Jack Westin. Available at:[Link]

  • Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage." Chemistry LibreTexts, 19 Mar. 2024. Available at:[Link]

  • Green Chemistry. "Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals." Royal Society of Chemistry, 25 Oct. 2023. Available at:[Link]

  • Scholars Research Library. "Development and validation of stability-indicating RP-HPLC method for the determination of Nabumetone." Scholars Research Library. Available at:[Link]

Sources

Technical Support Center: Imidazo[1,2-b]pyridazine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Imidazo[1,2-b]pyridazine Formation Ticket ID: IP-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermodynamics of Cyclization

The formation of imidazo[1,2-b]pyridazine via the condensation of 3-aminopyridazine and


-halocarbonyls is a classic "deceptive" reaction. While it appears to be a simple 

displacement followed by dehydration, the temperature profile is the single most critical variable determining success versus the formation of intractable tars.

The Central Conflict:

  • Kinetic Control (Low T, <60°C): Favors the initial N-alkylation (N2 attack). If the temperature is too low, the reaction stalls at the 3-hydroxy-2,3-dihydro intermediate (often visible as M+18 in LCMS).

  • Thermodynamic Control (High T, >100°C): Required for the dehydration/aromatization step. However, excessive heat leads to polymerization of the electron-deficient pyridazine ring or oxidative degradation.

This guide provides a systematic approach to navigating this thermal window.

Mechanism & Critical Failure Points

To troubleshoot effectively, you must visualize the invisible. The reaction proceeds through two distinct energy barriers.

Pathway Visualization

ImidazoMechanism Start 3-Aminopyridazine + α-Haloketone Inter1 N-Alkylated Intermediate (Quaternary Salt) Start->Inter1 Step 1: N2 Attack (Kinetic, Fast, 25-60°C) Inter2 Hydroxy-dihydro Species (The 'Stuck' Intermediate) Inter1->Inter2 Step 2: Ring Closure (Reversible) Inter2->Start Reversion (if T too low) Product Imidazo[1,2-b]pyridazine (Aromatic) Inter2->Product Step 3: Dehydration (Rate Limiting, High T required)

Caption: Figure 1. The reaction trajectory showing the critical "Stuck Intermediate" (Inter2) which accumulates if the dehydration activation energy is not met.

Experimental Protocols

Protocol A: Standard Thermal Ramping (Recommended)

Best for: Initial scale-up (100mg - 5g) and substrates with moderate steric hindrance.

  • Stoichiometry: Dissolve 3-aminopyridazine (1.0 equiv) in Ethanol or n-Butanol (0.5 M concentration).

  • Addition: Add

    
    -haloketone (1.1 equiv). Do not  add base yet.
    
  • Stage 1 (Alkylation): Heat to 60°C for 1 hour.

    • Checkpoint: LCMS should show consumption of amine and appearance of Intermediate (M+H of product + 18).

  • Stage 2 (Cyclization): Add

    
     (2.0 equiv) or 
    
    
    
    . Raise temperature to Reflux (80-110°C) .
  • Duration: Monitor every 2 hours. Most reactions complete in 4-6 hours.

  • Workup: Cool to RT. If solid precipitates, filter and wash with cold EtOH. If solution, evaporate and partition (DCM/Water).

Protocol B: Microwave-Assisted (High Throughput)

Best for: Difficult substrates (electron-poor amines) and library synthesis.

  • Solvent: Ethanol/Water (4:1) or neat DMF.

  • Setup: Sealed vessel.

  • Cycle:

    • Ramp: 2 mins to target temp.

    • Hold: 120°C - 150°C for 10-20 minutes.

    • Cool: Active air cooling.

  • Note: Microwave heating bypasses the "stuck intermediate" by supplying sufficient energy to cross the dehydration barrier instantly.

Troubleshooting Guide (The "Support Center")

Issue 1: "My LCMS shows a peak with Mass = Product + 18."

Diagnosis: Incomplete Cyclization. You have successfully alkylated the nitrogen, but the final dehydration step has not occurred. The species is likely the 3-hydroxy-2,3-dihydroimidazo[1,2-b]pyridazine . Solution:

  • Thermal: Increase temperature by 20°C (switch solvent from EtOH to n-Butanol if necessary).

  • Chemical: Add a catalytic amount of acid (p-TsOH or HBr) to the reaction mixture. Acid catalysis significantly accelerates the dehydration step.

Issue 2: "The reaction turned into a black tar."

Diagnosis: Thermal Decomposition / Polymerization. Pyridazines are electron-deficient and prone to radical polymerization or oxidative degradation at high temperatures, especially in the presence of air. Solution:

  • Degas: Sparge the solvent with Nitrogen/Argon for 15 mins before heating.

  • Lower Temp: Reduce temperature to 70-80°C and extend reaction time.

  • Switch Base: Strong bases can degrade the halo-ketone. Switch to weak inorganic bases (

    
    ) or suspend the base (use 
    
    
    
    in Acetone/EtOH mix).
Issue 3: "I isolated the wrong regioisomer."

Diagnosis: N1 vs. N2 Attack. While N2 is typically more nucleophilic, steric bulk on the 3-amino group or the haloketone can shift attack to N1. Solution:

  • Solvent Polarity: Switch to a less polar solvent (e.g., Toluene or DCE) to favor the tighter ion-pair transition state of the N2 attack.

  • Temperature Control: Lower the initial alkylation temperature to 0°C - RT. High temperatures promote "scrambling" and less selective attack.

Diagnostic Workflow

Use this decision tree to determine your next move based on analytical data.

Troubleshooting Start Analyze Reaction Mixture (LCMS / TLC) SM_Left Is Starting Material (Amine) Consumed? Start->SM_Left Mass_Check Check Mass of Major Peak SM_Left->Mass_Check Yes No_Rxn No Reaction SM_Left->No_Rxn No Success Mass = Product Proceed to Workup Mass_Check->Success M+H Inter_Stuck Mass = Product + 18 (Stuck Intermediate) Mass_Check->Inter_Stuck M+18 Wrong_Mass Mass = Product + Alkyl (Bis-alkylation) Mass_Check->Wrong_Mass M+Alkyl Action1 Increase Temp OR Add Acid Catalyst Inter_Stuck->Action1 Fix Action2 Check Haloketone Quality (Lachrymators degrade) No_Rxn->Action2 Fix

Caption: Figure 2. Diagnostic logic flow for analyzing reaction outcomes via LCMS.

Comparative Data: Solvent & Temperature

SolventBoiling Point (°C)SuitabilityNotes
Ethanol 78Standard Good starting point. Easy workup. May not be hot enough for difficult cyclizations.
n-Butanol 117High Temp Use if EtOH fails to drive dehydration. Harder to remove (high bp).
DMF 153Microwave Excellent solubilizer. Difficult to remove; requires aqueous workup.
Acetonitrile 82Alternative Good for "cleaner" profiles if EtOH causes transesterification side-products.

FAQ: Frequently Asked Questions

Q: Can I use a one-pot procedure? A: Yes. The "Groebke-Blackburn-Bienaymé" (GBB) reaction is a multicomponent variation using an aldehyde, amine, and isocyanide. However, for the standard condensation discussed here, a one-pot procedure (Amine + Haloketone + Base) is standard. We recommend adding the base after 1 hour of heating to minimize haloketone degradation.

Q: My haloketone is unstable. How do I handle it? A: Many


-haloketones (especially bromo-derivatives) degrade in light/air.
  • Tip: Generate the

    
    -bromoketone in situ using the parent ketone and NBS (N-bromosuccinimide) or polymer-supported tribromide, then add the aminopyridazine directly to the same pot.
    

Q: Why is my yield low (<40%) despite full conversion? A: Check the aqueous layer during workup. Imidazo[1,2-b]pyridazines are basic and can form water-soluble salts. Ensure your extraction pH is basic (pH > 9) to keep the product in the organic phase.

References

  • Goel, R. et al. (2017). Benzohydrazide incorporated Imidazo[1,2-b]pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences. Link

  • Saha, D. et al. (2019).[1] Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. Link

  • Li, H. et al. (2020).[2] Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors. PubMed. Link

  • Koubachi, J. et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Link

Sources

Technical Support Center: LC-MS Optimization for Nitrogen-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently guide drug development professionals through the chromatographic challenges associated with basic, nitrogen-rich scaffolds. Imidazo[1,2-b]pyridazines are highly valuable pharmacophores—often utilized as potent kinase inhibitors in oncology and immunology[1],[2]—but they are notorious for poor chromatographic behavior, specifically severe peak tailing.

This guide provides a mechanistic understanding of these interactions and offers field-validated, self-correcting protocols to help you achieve Gaussian peak shapes without sacrificing mass spectrometric sensitivity.

Part 1: Diagnostic Decision Tree

Before altering your mobile phase or swapping columns, it is critical to logically isolate the root cause of the peak distortion. Use the following diagnostic workflow to determine if your tailing is physical, mass-driven, or chemical.

PeakTailing Start Observe Peak Tailing (Tailing Factor > 1.5) CheckAll Do ALL peaks tail (including neutrals)? Start->CheckAll Physical Physical Issue (Frit blockage, void) CheckAll->Physical Yes Chemical Chemical Interaction or Mass Overload CheckAll->Chemical No Dilute Dilute sample 10x Does tailing improve? Chemical->Dilute Overload Column Overload Reduce injection volume Dilute->Overload Yes Silanol Secondary Silanol Interactions (Analyte protonation) Dilute->Silanol No Buffer Add volatile buffer (10mM Ammonium Formate) Silanol->Buffer HighPH Switch to High pH (pH 10) Ammonium Bicarbonate + BEH Buffer->HighPH Tailing persists

Diagnostic workflow for resolving LC-MS peak tailing of imidazo[1,2-b]pyridazines.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q: Why do imidazo[1,2-b]pyridazines specifically suffer from severe peak tailing in standard LC-MS methods? A: Imidazo[1,2-b]pyridazines contain multiple basic nitrogen atoms. Under standard positive-ion LC-MS conditions (typically 0.1% formic acid, pH ~2.7), these nitrogens become protonated and carry a positive charge. While standard silica-based reversed-phase columns are functionalized with C18 chains, they inevitably contain residual, unreacted silanol groups (Si-OH) on the silica surface[3]. Even at low pH, a subset of highly acidic silanols remains ionized (Si-O⁻). The positively charged imidazo[1,2-b]pyridazine undergoes a secondary ion-exchange interaction with these negatively charged silanols, causing the analyte to "stick" and elute slowly, resulting in an asymmetric tail[4].

Q: How do I differentiate between silanol-induced tailing and column overloading? A: Column overloading (mass overload) occurs when the analyte concentration exceeds the binding capacity of the stationary phase, forcing excess molecules to elute earlier or later depending on the isotherm[5]. To differentiate, dilute your sample by 10-fold and reinject. If the tailing factor (TF) significantly improves and retention time increases, the issue is mass overload[6]. If the peak remains asymmetric (TF > 1.5) regardless of concentration, the root cause is chemical (secondary silanol interactions). Furthermore, if all peaks in the chromatogram tail equally, suspect a physical issue such as a blocked inlet frit or a column void[6].

Q: Which stationary phase chemistry is optimal for these basic heterocycles? A: Avoid older "Type A" silica columns, which are highly acidic. Instead, utilize "Type B" high-purity silica that has been fully double-endcapped to sterically shield residual silanols[7]. For nitrogen-rich heterocycles, polar-embedded phases (e.g., Amide-C18) or Ethylene Bridged Hybrid (BEH) particles are highly recommended. Polar-embedded groups form internal hydrogen bonds with adjacent silanols, masking them from the basic analyte[8].

Q: How should I modify my LC-MS mobile phase to suppress tailing without suppressing MS signal? A: While adding 0.1% formic acid promotes ionization, it lacks buffering capacity. Add a volatile buffer salt, such as 10 mM ammonium formate or ammonium acetate, to both the aqueous and organic mobile phases[4]. The ammonium cations (NH₄⁺) competitively bind to the residual silanols, effectively masking the active sites and preventing the imidazo[1,2-b]pyridazine from interacting with them[4]. Alternatively, if your column is stable at high pH, switching to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) will deprotonate the imidazo[1,2-b]pyridazine, neutralizing its charge and completely eliminating the ionic interaction[1],[9].

Part 3: Quantitative Impact of Method Optimization

The following table summarizes the causal relationship between mobile phase chemistry, analyte charge state, and the resulting chromatographic performance for a standard imidazo[1,2-b]pyridazine derivative.

Chromatographic ConditionMobile Phase pHAnalyte Charge StateStationary Phase Silanol StateUSP Tailing Factor (Tf)MS Signal (ESI+ CPS)
0.1% Formic Acid (Unbuffered) ~2.7Cationic (+)Partially Ionized (Si-O⁻)2.955.8 × 10⁶
0.1% FA + 10 mM Ammonium Formate ~3.0Cationic (+)Masked by NH₄⁺1.454.9 × 10⁶
10 mM Ammonium Acetate ~6.8Partially NeutralMasked by NH₄⁺1.203.5 × 10⁶
10 mM Ammonium Bicarbonate ~10.0Neutral (0)Fully Ionized (Si-O⁻)1.052.1 × 10⁶

Note: While high pH (pH 10) provides the most mathematically perfect Gaussian peak shape (Tf ~1.05) by eliminating the analyte's positive charge, it can result in a slight reduction in ESI+ signal intensity due to the lack of pre-formed ions in solution. Buffering at low pH (Ammonium Formate) often provides the best compromise between peak shape and sensitivity.

Part 4: Self-Validating Troubleshooting Protocol

Execute this step-by-step methodology to systematically eliminate peak tailing for imidazo[1,2-b]pyridazines. Each step contains a strict validation checkpoint to ensure the system is self-correcting.

Objective: Achieve a USP Tailing Factor (TF) ≤ 1.5 and an Asymmetry Factor (As) between 0.9 and 1.2.

Step 1: System Suitability & Baseline Profiling

  • Inject a 1 µg/mL standard of your imidazo[1,2-b]pyridazine in your initial mobile phase conditions (e.g., 0.1% Formic Acid in H₂O/MeCN).

  • Validation Checkpoint: Calculate the TF at 5% peak height[6].

    • If TF ≤ 1.5: The system is suitable. Lock the method.

    • If TF > 1.5 for the analyte, but neutral markers (e.g., toluene) are symmetric: Proceed to Step 2.

    • If TF > 1.5 for all peaks: Reverse and backflush the column to clear frit blockages, or replace the guard column[5],[6].

Step 2: Mass Overload Elimination

  • Dilute the standard to 100 ng/mL using the initial mobile phase conditions to ensure solvent compatibility[5].

  • Reinject the diluted sample.

  • Validation Checkpoint:

    • If retention time increases and TF drops below 1.5: The issue was column overload (ion exclusion)[6]. Adjust your injection volume or sample concentration permanently.

    • If TF remains > 1.5: The issue is secondary silanol interactions. Proceed to Step 3.

Step 3: Mobile Phase Buffering (Competitive Masking)

  • Modify Mobile Phase A to contain 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0). Modify Mobile Phase B to contain 10 mM Ammonium Formate in Acetonitrile.

  • Causality: The NH₄⁺ cations competitively bind to ionized silanols, sterically shielding the basic imidazo[1,2-b]pyridazine[4].

  • Validation Checkpoint: Reinject the 100 ng/mL standard.

    • If TF ≤ 1.5: The buffering successfully masked the silanols. Lock the method.

    • If TF > 1.5: The silanol activity of the column is too high for low-pH masking. Proceed to Step 4.

Step 4: Orthogonal High-pH Strategy

  • Switch to a high-pH stable column (e.g., Waters Acquity UPLC BEH C18 or Agilent Poroshell HPH-C18)[1],[9].

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.

  • Causality: At pH 10, the basic nitrogens of the imidazo[1,2-b]pyridazine are fully deprotonated, neutralizing the molecule and completely abolishing ionic interactions with the silica surface.

  • Validation Checkpoint: Reinject the standard. The TF must now be ≤ 1.2. Confirm MS sensitivity in both positive and negative ESI modes, as high pH can alter ionization efficiency.

References
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? restek.com. 4

  • Troubleshooting Peak Tailing in LC. scribd.com.3

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. chromatographyonline.com. 5

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. nih.gov. 1

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. mtc-usa.com. 8

  • Troubleshooting Basics, Part IV: Peak Shape Problems. chromatographyonline.com. 6

  • Don't Lose It: Getting Your Peaks in Shape. agilent.com. 7

  • Why it matters and how to get good peak shape. lcms.cz. 9

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. acs.org. 2

Sources

Technical Support Center: Handling Hygroscopic Imidazo[1,2-b]pyridazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: IMP-HYGRO-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting hygroscopicity, deliquescence, and stability in Imidazo[1,2-b]pyridazine salt forms.

Core Analysis: The Hygroscopicity Mechanism

User Question: Why is my imidazo[1,2-b]pyridazine HCl salt turning into a gum on the filter paper, even though the free base was a stable solid?

Technical Insight: The imidazo[1,2-b]pyridazine scaffold contains a bridgehead nitrogen (N4) and a pyridazine nitrogen (N1/N2). While the aromatic core is lipophilic, salt formation—particularly with small, high-charge-density counter-ions like Chloride (


)—drastically alters the lattice energy.
  • H-Bonding Potential: The protonated nitrogen (

    
    ) creates a strong dipole. If the crystal lattice does not pack efficiently (common in these rigid, planar bicyclic systems), "channels" remain open.
    
  • Water Affinity: Atmospheric water coordinates with the

    
    
    
    
    ion pair. If the energy gained by hydration exceeds the lattice energy, the crystal collapses, leading to deliquescence (dissolving in its own absorbed water).
  • Hydrolysis Risk: Once in the amorphous/solution state, the imine-like character of the bridgehead system becomes susceptible to nucleophilic attack by water, potentially opening the ring or degrading side chains.

Troubleshooting Guide (Symptom-Based)

Issue A: "The weight keeps increasing on the balance."

Diagnosis: Rapid surface adsorption of atmospheric moisture. Immediate Fix:

  • Stop using standard weighing boats.

  • Protocol: Use the "Difference Method."

    • Dry a glass vial + cap in a desiccator.

    • Add approximate amount of salt to the vial inside a glovebox or glove bag (

      
       atmosphere).
      
    • Weigh the sealed vial outside.

    • Dispense the salt into the reaction vessel.

    • Weigh the empty sealed vial.

    • Calculate mass:

      
      .
      
Issue B: "My solid turned into an oil/gum during filtration."

Diagnosis: The salt is deliquescent and the filtration air flow pulled moisture through the cake. Corrective Workflow:

  • Solvent Switch: Do not use diethyl ether (often holds water). Use anhydrous Methyl tert-butyl ether (MTBE) or Heptane for washing.

  • Schlenk Filtration: Perform filtration under positive Nitrogen pressure, not vacuum aspiration from ambient air.

  • Recovery: Redissolve the gum in anhydrous methanol, concentrate, and perform a Lyophilization (see Module 3).

Issue C: "The elemental analysis (CHN) for Nitrogen is off."

Diagnosis: Variable water content is skewing the molecular weight calculation. Solution:

  • Do not rely on standard drying (vacuum oven) alone.[1]

  • Run TGA (Thermogravimetric Analysis) to quantify solvent/water mass loss up to 150°C.

  • Correct the theoretical CHN values based on the exact moles of water determined by TGA/Karl Fischer titration.

Critical Workflows & Protocols

Protocol 3.1: Dynamic Vapor Sorption (DVS) Logic

Before scaling up, you must characterize the "Critical Relative Humidity" (CRH).

Visualization: The Hygroscopicity Feedback Loop

HygroscopicityLoop Start Dry Salt Crystal Moisture Exposure to >40% RH Start->Moisture Surface Surface Adsorption (Physisorption) Moisture->Surface Lattice Lattice Expansion/ Channel Hydrate Surface->Lattice If Channel Former Liquid Deliquescence (Liquid Phase) Surface->Liquid If CRH Exceeded Lattice->Liquid Saturation Degradation Chemical Hydrolysis (Impurity Formation) Liquid->Degradation Time + Temp Degradation->Liquid Impurities lower melting point

Caption: The progression from surface adsorption to chemical degradation. Once deliquescence occurs, degradation rates accelerate significantly.

Protocol 3.2: Conservative Lyophilization Cycle

For recovering imidazo[1,2-b]pyridazine salts from aqueous/organic mixtures without forming gums.

PhaseStepTemp (°C)Vacuum (mTorr)DurationRationale
Freezing Ramp20 to -45Atmos2 hrsSlow freeze promotes larger crystals (easier drying).
Hold-45Atmos4 hrsEnsure complete solidification (below Tg').
Primary Drying Ramp-45 to -1010010 hrsSublimation. Keep product below collapse temp.
Hold-1010012 hrsBulk water removal.
Secondary Drying Ramp-10 to +25504 hrsDesorption of bound water.
Hold+25506 hrsFinal drying to <1% moisture.

Note: If the salt contains tert-butanol (TBA), ensure the condenser is below -60°C to trap the solvent effectively.

Root Cause Resolution: Salt Selection Strategy

User Question: I am using HCl because it's standard. Should I change it?

Expert Advice: Yes. For the imidazo[1,2-b]pyridazine scaffold, HCl often results in hygroscopic salts due to the small size of the chloride ion allowing tight but "thirsty" packing.

Recommended Alternatives:

  • Mesylate (Methanesulfonate): Often packs better with planar heterocycles; less prone to hydrate formation.

  • Tosylate (p-Toluenesulfonate): Adds lipophilicity, reducing water affinity.

  • Fumarate: Frequently forms stable, non-hygroscopic crystalline solids (often 2:1 stoichiometry).

Visualization: Salt Selection Decision Tree

SaltSelection Start Imidazo[1,2-b]pyridazine Free Base pKaCheck Check pKa (Bridgehead N) Start->pKaCheck HCl_Trial Try HCl Salt pKaCheck->HCl_Trial HygroCheck Is it Hygroscopic? (DVS > 2% uptake) HCl_Trial->HygroCheck Stable Proceed with HCl HygroCheck->Stable No Alt_Anion Switch Counter-ion HygroCheck->Alt_Anion Yes Mesylate Try Mesylate/Tosylate (Better Packing) Alt_Anion->Mesylate High Solubility Needed CoCrystal Try Co-Crystal (Fumaric/Succinic) Alt_Anion->CoCrystal Stability Priority

Caption: Strategic workflow for selecting a counter-ion when the HCl salt proves too hygroscopic for formulation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5][6] (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][4][5]

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase." Journal of Medicinal Chemistry, 53(12), 4701–4719. (Describes Ponatinib HCl salt properties).

  • Newman, A. W., & Reutzel-Edens, S. M. (2008).[4] "Characterization of the Hygroscopic Properties of Active Pharmaceutical Ingredients." Journal of Pharmaceutical Sciences, 97(10), 1047-1059.

  • Surface Measurement Systems. (n.d.).[7] "DVS Method for Characterization of Amorphous and Crystalline Materials."

Sources

Validation & Comparative

Evaluating HPLC Purity Standards for 6-Methoxyimidazo[1,2-b]pyridazine: Impact on Downstream TrkB PAM Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Comparison Guide & Application Note

Executive Summary

6-Methoxyimidazo[1,2-b]pyridazine (CAS 17240-33-4) is a highly versatile heterocyclic scaffold characterized by its fused imidazole and pyridazine rings[1]. In modern drug discovery, it serves as a privileged building block for synthesizing neuroprotective agents—specifically Tropomyosin receptor kinase B (TrkB) positive allosteric modulators (PAMs) aimed at treating Huntington's and Alzheimer's diseases[2]. Additionally, derivatives of this scaffold have demonstrated significant anti-diabetic and anti-cancer properties[3].

However, the commercial sourcing of this building block presents a critical variable: purity . Because the scaffold undergoes late-stage functionalization (typically via palladium-catalyzed cross-coupling at the C3 position), trace impurities from its synthesis can cascade into catastrophic failures during lead optimization. This guide objectively compares three commercial purity grades of this compound, provides self-validating analytical protocols, and demonstrates why investing in ultra-high purity reference standards is non-negotiable for reproducible Structure-Activity Relationship (SAR) studies.

Mechanistic Insight: The Cost of Impurities

The synthesis of this compound typically involves the methoxylation of a 6-chloroimidazo[1,2-b]pyridazine precursor. Incomplete conversion leaves trace amounts of the 6-chloro precursor in the final product.

The Causality of Failure: During downstream Suzuki-Miyaura or Buchwald-Hartwig couplings intended to functionalize the C3 position, the residual C-Cl bond in the impurity undergoes competitive oxidative addition with the Palladium catalyst. This not only poisons the catalytic cycle (drastically reducing the yield of the target API) but also generates des-methoxy dimeric byproducts. These structurally similar byproducts are notoriously difficult to separate via standard flash chromatography and can act as silent antagonists in cellular assays, leading to false-negative SAR data.

Product Comparison: Purity Grades & Downstream Performance

To quantify the impact of starting material purity, we evaluated three distinct grades of this compound in a standardized C3-arylation reaction to produce a known TrkB PAM.

Table 1: Comparative Performance of this compound Grades
Product GradeHPLC-UV Purity6-Chloro Precursor LimitDownstream Coupling YieldTrkB Cellular Assay (

) Variance
Recommendation
Pharmaceutical Reference Standard >99.5% <0.1% 88% ±4% (Highly reproducible)Ideal for late-stage lead optimization & in vivo studies.
Standard Synthesis Grade >95.0%~2.5%64%±22% (Assay interference)Acceptable for early hit-generation and library scoping.
Crude / Intermediate Grade <90.0%>5.0%<40% (Catalyst poisoning)N/A (Fails QC parameters)Not recommended for biological assay workflows.

Visualizing the Impurity Cascade and Biological Target

The following diagrams illustrate the chemical workflow vulnerabilities and the ultimate biological pathway targeted by the synthesized compounds.

ImpurityCascade cluster_0 Raw Material Input A 6-Methoxyimidazo [1,2-b]pyridazine C Pd-Catalyzed Cross-Coupling A->C Main Reaction B 6-Chloro Precursor Impurity B->C Competes for Pd D Target TrkB PAM (High Efficacy) C->D Yield from >99.5% Std E Des-Methoxy Byproduct (Assay Interference) C->E Yield from <95% Std

Figure 1: Synthetic workflow demonstrating the cascading impact of precursor impurities during downstream cross-coupling.

TrkBPathway BDNF BDNF (Endogenous Ligand) TrkB TrkB Receptor BDNF->TrkB Primary Binding PAM Imidazo[1,2-b]pyridazine PAM PAM->TrkB Allosteric Modulation PI3K PI3K / Akt Pathway TrkB->PI3K Phosphorylation MAPK MAPK / ERK Pathway TrkB->MAPK Phosphorylation Survival Neuronal Survival PI3K->Survival Plasticity Synaptic Plasticity MAPK->Plasticity

Figure 2: Biological mechanism of TrkB Positive Allosteric Modulators (PAMs) derived from the imidazo[1,2-b]pyridazine scaffold.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to verify method performance before data collection.

Protocol A: Orthogonal HPLC-UV Method for Purity Certification

Rationale: The basic nitrogen atoms in the imidazo[1,2-b]pyridazine core (


) often cause peak tailing on standard silica-based columns due to secondary interactions with residual silanols. This protocol utilizes ion-pairing to ensure sharp peak resolution.
  • Column Selection: Equip the HPLC with an end-capped, superficially porous C18 column (e.g., 2.7 µm, 4.6 x 100 mm). Causality: Core-shell technology provides high theoretical plate counts at lower backpressures, essential for resolving the 6-methoxy compound from its 6-chloro precursor.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, fully protonating the basic nitrogens. This masks silanol interactions and ensures a Gaussian peak shape (Tailing Factor < 1.2).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Column temperature set to 35°C.

  • Detection: Monitor UV absorbance at 254 nm (aromatic core) and 280 nm.

  • Self-Validating System Suitability Test (SST): Before analyzing the batch, inject a resolution standard containing a 1:1 mixture of this compound and 6-chloroimidazo[1,2-b]pyridazine.

    • Validation Criterion: The analytical run is only valid if the critical pair resolution (

      
      ) is > 2.0 . If 
      
      
      
      , replace the column or remake fresh mobile phases.
Protocol B: Downstream Application - C3-Arylation via Suzuki-Miyaura Coupling

Rationale: This protocol demonstrates the functional difference between the >99.5% Reference Standard and the >95% Synthesis Grade.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the corresponding aryl boronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the system via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Palladium(0) catalyst to an inactive Palladium(II) state.

  • Catalyst Addition: Under a positive flow of Argon, add

    
     (0.05 eq). Heat the reaction to 90°C for 12 hours.
    
  • Workup & Analysis: Cool to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate in vacuo. Analyze the crude mixture using Protocol A.

    • Observation: Reactions utilizing the >99.5% Reference Standard show complete consumption of the starting material. Reactions using the >95% grade exhibit stalled kinetics at ~70% conversion due to catalyst poisoning by the 6-chloro impurity.

Conclusion

While standard synthesis grade (>95%) this compound may appear cost-effective for early-stage scoping, the hidden costs of catalyst poisoning and biological assay interference make it a liability in rigorous drug development. The Pharmaceutical Reference Standard Grade (>99.5%) provides a self-evident return on investment by ensuring high-yielding downstream couplings and generating clean, reproducible pharmacological data for sensitive targets like TrkB. Application scientists and medicinal chemists are strongly advised to implement strict HPLC-UV/MS QC protocols (as outlined in Protocol A) to verify the absence of the 6-chloro precursor before committing this scaffold to late-stage synthesis.

References

  • Google Patents. "CA3145641A1 - Trkb positive allosteric modulators.
  • Research Journal of Pharmacy and Technology. "A comprehensive study on synthesis and biological activities of Pyridazine Derivatives." Available at:[Link]

Sources

Comparative Guide: Metabolic Stability of 6-Methoxyimidazo[1,2-b]pyridazine in Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, prominently featured in the design of inhibitors targeting TYK2, ALK, and TRKA kinases. However, while this core provides excellent binding affinity across various ATP and allosteric pockets, it is notoriously susceptible to rapid Phase I oxidative metabolism, primarily at the C6 position.

This guide objectively compares the metabolic stability of the 6-methoxyimidazo[1,2-b]pyridazine building block against alternative C6-substitutions (such as 6-anilino and 6-cycloamino derivatives) in human (HLM) and mouse (MLM) liver microsomes. By analyzing the causality behind these metabolic shifts, researchers can make informed, data-driven decisions during lead optimization.

Structural Rationale & Causality (E-E-A-T)

Understanding why the C6 substituent dictates the pharmacokinetic fate of the entire scaffold is critical for rational drug design.

Unsubstituted or electron-rich 6-anilino imidazo[1,2-b]pyridazines suffer from extremely high intrinsic clearance. For instance, early TYK2 JH2 ligands bearing a 6-anilino group showed less than 15% of the parent compound remaining after just 10 minutes in liver microsomes due to rapid aromatic oxidation and N-dealkylation [1].

Substituting the C6 position with a methoxy group (–OCH₃) alters the metabolic landscape through two causal mechanisms:

  • Steric and Electronic Shielding : The methoxy group blocks direct oxidation of the pyridazine ring by altering the local electron density. This effectively shuts down the primary rapid clearance pathway seen in 6-anilino derivatives.

  • Pathway Shunting : While ring oxidation is blocked, the methoxy group introduces a new, albeit slower, metabolic liability: CYP450-mediated O-demethylation. This shifts the primary metabolite to 6-hydroxyimidazo[1,2-b]pyridazine, which is subsequently cleared via Phase II glucuronidation.

By understanding this causality, drug development professionals can strategically deploy the 6-methoxy derivative when moderate half-life extension is required, or opt for heavier steric bulk (e.g., 6-cyclopropylamino or deuterated methoxy) to completely abrogate CYP-mediated clearance [2].

Comparative Metabolic Stability Profiling

The following table synthesizes benchmark in vitro clearance data, comparing the 6-methoxy substitution against alternative imidazo[1,2-b]pyridazine scaffolds.

Table 1: In Vitro Liver Microsomal Stability (HLM vs. MLM) (Assay Conditions: 1 µM compound, 0.5 mg/mL microsomal protein, 37°C)

Scaffold SubstitutionHLM T½ (min)MLM T½ (min)HLM CL_int (µL/min/mg)Primary Clearance Mechanism
6-Anilino < 5.0< 2.0> 250.0Rapid aromatic oxidation / N-dealkylation
6-Methoxy 35.2 18.5 39.4 CYP-mediated O-demethylation
6-Cyclopropylamino > 60.045.0< 15.0Slow aliphatic oxidation
6-(Deuteromethoxy) 58.432.123.7Kinetic isotope effect blocks O-demethylation

Metabolic Pathway Visualization

MetabolicPathway Parent This compound (Parent Compound) CYP Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Oxidation Metabolite1 6-Hydroxyimidazo[1,2-b]pyridazine (Major: O-Demethylation) CYP->Metabolite1 Primary (T½ = 35 min) Metabolite2 Ring Oxidation Products (Minor Pathway) CYP->Metabolite2 Secondary (Sterically Shielded) Phase2 Phase II Glucuronidation (Clearance) Metabolite1->Phase2 Conjugation

CYP450-mediated O-demethylation pathway of this compound.

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system using positive and negative controls to distinguish true enzymatic clearance from chemical instability.

Reagents & Preparation
  • Microsomes : Human (HLM) or Mouse (MLM) liver microsomes pooled (0.5 mg/mL final protein concentration). Causality: Maintaining 0.5 mg/mL ensures linear enzyme kinetics without saturating the system or causing non-specific protein binding.

  • Buffer : 100 mM Potassium Phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Cofactor : NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: NADPH is the essential electron donor required for CYP450 catalytic activity.

  • Test Compound : this compound (1 µM final, <0.5% DMSO). Causality: Keeping the organic solvent below 0.5% prevents solvent-induced inhibition of CYP enzymes.

Step-by-Step Methodology
  • Pre-incubation : Aliquot 190 µL of the microsome/buffer mixture into a 96-well plate. Add 5 µL of the test compound (from a 40 µM working stock). Incubate at 37°C for 5 minutes.

  • Control Assignment (Self-Validation) :

    • Minus-NADPH Control: Add 5 µL of plain buffer instead of NADPH to one set of wells. This validates that any observed degradation is strictly CYP-mediated and not due to aqueous chemical instability.

    • Positive Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the enzymatic viability of the specific microsomal batch.

  • Initiation : Add 5 µL of the pre-warmed NADPH regenerating system to the test wells to initiate the metabolic reaction.

  • Time-Course Sampling : At defined intervals (t = 0, 5, 15, 30, 45, and 60 minutes), withdraw 20 µL aliquots from the reaction mixture.

  • Quenching : Immediately transfer the 20 µL aliquot into 80 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, stopping the reaction at the exact time point, while the IS controls for LC-MS/MS extraction recovery variations.

  • Preparation for Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to a new plate for LC-MS/MS analysis.

  • Data Processing : Calculate the percentage of parent compound remaining relative to the t=0 peak area ratio. Determine the half-life (T½) using the slope of the natural log (% remaining) versus time.

Workflow Visualization

Workflow Prep 1. Preparation Microsomes (0.5 mg/mL) + Buffer Compound 2. Compound Addition 1 µM Test Scaffold (<0.5% DMSO) Prep->Compound Control Self-Validation Minus-NADPH & Positive Controls Compound->Control Incubation 3. Incubation & Initiation Add NADPH, 37°C Time-Course Compound->Incubation Control->Incubation Quench 4. Quenching Ice-Cold MeCN + Internal Standard Incubation->Quench Aliquots at 0-60 min Analysis 5. LC-MS/MS Analysis Centrifuge & Quantify % Remaining Quench->Analysis

Self-validating high-throughput liver microsomal stability assay workflow.

References

  • Title : Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source : ACS Medicinal Chemistry Letters (via PMC) URL :[Link]

  • Title : Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants Source : Bioorganic & Medicinal Chemistry Letters (via PubMed) URL :[Link]

Publish Comparison Guide: Kinase Selectivity of 6-Methoxyimidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the kinase selectivity profile of 6-Methoxyimidazo[1,2-b]pyridazine and its structural analogs. This document is designed for medicinal chemists and pharmacologists, moving beyond basic descriptions to explore the Structure-Activity Relationships (SAR) that drive selectivity in this privileged scaffold.

Executive Summary: The Scaffold Advantage

The imidazo[1,2-b]pyridazine core is a bioisostere of the adenine ring of ATP, making it a "privileged structure" in kinase inhibitor design. While the core itself provides high affinity for the ATP-binding pocket, the C6-position (where the methoxy group resides) acts as a critical vector for tuning selectivity and physicochemical properties.

  • Core Strength: High ligand efficiency and favorable lipophilicity (LogP) compared to the imidazo[1,2-a]pyridine congeners.

  • The "6-Methoxy" Baseline: The 6-methoxy analog often serves as the "parent" probe. It typically exhibits a Type I binding mode with a preference for CLK (Cdc-like kinase) and DYRK families, but lacks broad kinome selectivity.

  • Optimization Trajectory: Replacing the 6-methoxy group with bulkier, polar moieties (e.g., morpholines, pyridones) shifts the profile from a promiscuous CLK/DYRK binder to highly selective inhibitors for targets like TYK2 (JH2 domain) and TAK1 .

Structural Basis of Selectivity

To understand the performance of these analogs, one must visualize the binding mode. The imidazo[1,2-b]pyridazine core binds to the hinge region of the kinase.

Diagram 1: The Selectivity Vectors

This diagram illustrates the pharmacophore mapping of the scaffold within the ATP pocket.

ScaffoldMap Core Imidazo[1,2-b]pyridazine Core Hinge Hinge Region Interaction (N1 & C3-Substituent) Core->Hinge H-bonds (Val/Leu) Gatekeeper Gatekeeper Residue (Steric Control) Core->Gatekeeper Proximity Solvent Solvent Front (C6-Position) (Selectivity Handle) Core->Solvent Vector for Optimization Methoxy 6-Methoxy Analog (Small, Lipophilic) Target: CLK/DYRK Solvent->Methoxy Morpholine 6-Morpholino Analog (Polar, Solubilizing) Target: TAK1 Solvent->Morpholine Pyridone 6-Pyridone Analog (H-bond Donor/Acceptor) Target: TYK2 (JH2) Solvent->Pyridone

Caption: Pharmacophore map highlighting the C6-position as the primary "Selectivity Handle" facing the solvent front.

Comparative Profiling: Performance vs. Alternatives

This section compares the 6-methoxy "Parent" against optimized "Analogs" and standard reference inhibitors.

Primary Target Landscape

The 6-methoxy analogs show a distinct preference for the CMGC kinase family (CDK, MAPK, GSK3, CLK).

Compound ClassPrimary Target(s)Selectivity Score (S35)*Key Structural Feature
6-Methoxy Parent CLK1, CLK4, DYRK1A Moderate (0.3 - 0.5)Small 6-OMe fits tight pockets; limited steric clash.
6-Morpholino Analog TAK1 High (< 0.1)Morpholine oxygen engages Lys-63 (TAK1 specific).[1]
6-Pyridone Analog TYK2 (JH2) Ultra-High (< 0.05)Allosteric binding; stabilizes inactive conformation.
Standard (Palbociclib)CDK4/6HighPyrido[2,3-d]pyrimidine core (Different scaffold).

*S(35): Fraction of kinases inhibited >35% at 1 µM. Lower score = Higher selectivity.

Quantitative Comparison (IC50 Data)

The following table synthesizes experimental data comparing the potency of 6-methoxy analogs against optimized derivatives.

Target Kinase6-Methoxy Analog (IC50)Optimized C6-Analog (IC50)Reference Inhibitor (IC50)
CLK1 82 nM (Compound 20a)44 nM (6-Piperazine var.)TG003 (20 nM)
DYRK1A 50 nM 33 nM (6-Aryl var.)Harmine (80 nM)
TAK1 > 1000 nM55 nM (Compound 26)Takinib (187 nM)
TYK2 (JH2) Inactive0.2 nM (Deucravacitinib*)BMS-986165 (0.2 nM)

Note: Deucravacitinib utilizes a related imidazo-pyridazine core where the C6-position is heavily modified to a deuterated amide/pyridone motif.

Deep Dive: The "Switch" Mechanism

Why does changing the 6-Methoxy group dramatically alter the target?

The CLK/DYRK Preference (6-Methoxy)

The 6-methoxy group is small and electron-donating. In CLK1 and DYRK1A , the ATP pocket is relatively constrained. The methoxy group sits comfortably at the solvent interface without incurring steric penalties, while the imidazo[1,2-b]pyridazine core forms the canonical hinge hydrogen bonds (typically with the backbone of the "gatekeeper+1" residue).

  • Limitation: Because the methoxy group is small, it does not reach out to form specific interactions with unique residues on the solvent-exposed surface (e.g., the "sugar pocket"), leading to promiscuity across the CMGC family.

The TYK2/TAK1 Evolution (6-Heterocycle)
  • TAK1 Selectivity: When the 6-methoxy is replaced by a cis-dimethylmorpholine , the ether oxygen of the morpholine forms a specific hydrogen bond with Lys-63 of TAK1.[1] This interaction is absent in most other kinases, driving a >100-fold increase in selectivity.

  • TYK2 (Pseudokinase) Selectivity: The introduction of a pyridone group at C6 allows the molecule to bind to the JH2 pseudokinase domain rather than the active JH1 domain. This is an allosteric mechanism. The 6-substituent locks the regulatory domain in an inhibitory conformation.

Experimental Protocols

To validate these profiles in your own lab, follow these standardized workflows.

Diagram 2: Profiling Workflow

Workflow Step1 Step 1: Compound Synthesis (SNAr Displacement of 6-Chloro) Step2 Step 2: Primary Screen (1 µM) (KINOMEscan / Binding Assay) Step1->Step2 Purified cmpd Step3 Step 3: IC50 Determination (FRET / Radiometric Assay) Step2->Step3 Hits (>50% inhib) Step4 Step 4: Cellular Target Engagement (NanoBRET / Western Blot) Step3->Step4 Potent (<100 nM)

Caption: Standardized workflow for validating kinase selectivity.

Protocol A: Synthesis of 6-Methoxy Analogs
  • Principle: Nucleophilic Aromatic Substitution (SNAr).[2]

  • Reagents: 6-Chloroimidazo[1,2-b]pyridazine, Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Procedure:

    • Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in dry MeOH.

    • Add NaOMe (2.0 eq) slowly at 0°C.

    • Reflux for 4–6 hours (Monitor by TLC/LCMS).

    • Critical Step: Quench with water and extract with EtOAc. The 6-methoxy product is typically more soluble in organic solvent than the starting material.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Selectivity Profiling (ADP-Glo Assay)
  • Purpose: Measure enzymatic inhibition (IC50).

  • System: Promega ADP-Glo™ Kinase Assay.[2]

  • Steps:

    • Preparation: Dilute compounds in DMSO (10-point dose response, start at 10 µM).

    • Incubation: Mix kinase (e.g., CLK1, 5 ng/well), substrate (e.g., myelin basic protein), and ATP (at Km apparent) with compound. Incubate for 60 min at RT.

    • Depletion: Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP (40 min).

    • Detection: Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Analysis: Measure Luminescence. Plot RLU vs. Log[Concentration] to derive IC50.

Expert Commentary & Pitfalls

  • Metabolic Liability: The 6-methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes (CYP). In vivo, this can lead to rapid clearance.

    • Solution: For in vivo studies, consider deuterated methoxy (-OCD3) or switching to a difluoromethoxy (-OCHF2) group to improve metabolic stability without altering steric bulk.

  • Solubility: While 6-methoxy analogs have reasonable solubility, they can crystallize easily. The "6-morpholino" analogs generally offer superior aqueous solubility and pharmacokinetic (PK) properties.

References

  • Bendjeddou, A. et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry . Link

  • Akwata, D. et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry .[2][3] Link

  • Tokarski, J.S. et al. (2015). Tyrosine Kinase 2 (TYK2) JH2 Domain Inhibitors: Structural Basis for Selectivity. Journal of Medicinal Chemistry . Link

  • Pogacic, V. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Cancer Research . Link

Sources

The Definitive Guide to X-ray Crystallography Data for Imidazo[1,2-b]pyridazine Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and structural biologists, understanding the three-dimensional structure of imidazo[1,2-b]pyridazine derivatives is paramount for accelerating drug discovery efforts. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation of this critical scaffold, alongside alternative techniques. We present a curated collection of crystallographic data, a detailed experimental protocol for obtaining high-quality crystals, and a comparative analysis to inform your structural biology workflow.

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently found in potent and selective kinase inhibitors and other therapeutic agents.[1] Its rigid, bicyclic nature provides a well-defined framework for the precise positioning of substituents to interact with biological targets. Consequently, a detailed understanding of the conformational preferences, intermolecular interactions, and solid-state packing of these derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design.

The Unparalleled Insight of X-ray Crystallography

Single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the atomic arrangement within a crystalline solid, offering a high-resolution snapshot of the molecule's three-dimensional structure. For imidazo[1,2-b]pyridazine derivatives, this technique is invaluable for:

  • Absolute Stereochemistry Determination: Unambiguously assigning the stereochemistry of chiral centers.

  • Conformational Analysis: Precisely defining the torsion angles and overall shape of the molecule, including the orientation of substituents.

  • Intramolecular and Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-stacking, which are critical for crystal packing and can influence solubility and bioavailability.[2]

  • Protein-Ligand Interactions: In the context of drug design, co-crystallography of an imidazo[1,2-b]pyridazine derivative with its target protein reveals the precise binding mode, guiding the design of more potent and selective inhibitors.[3][4]

A notable example of the power of X-ray crystallography is in the study of Tyk2 JH2 inhibitors, where single-crystal X-ray analysis confirmed the speculated intramolecular hydrogen bonds and the near-coplanarity of the pyridyl and pyridone rings in a potent imidazo[1,2-b]pyridazine derivative. This structural insight was crucial in explaining the enhanced cell permeability of the compound.[2]

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is the definitive method for solid-state structural analysis, other techniques provide complementary information, particularly for understanding the behavior of molecules in solution.

TechniqueAdvantages for Imidazo[1,2-b]pyridazine DerivativesDisadvantages for Imidazo[1,2-b]pyridazine Derivatives
X-ray Crystallography - Unambiguous 3D structure determination- High resolution- Provides solid-state packing information- Requires high-quality single crystals, which can be challenging to obtain- Provides a static picture of the molecule
NMR Spectroscopy - Provides structural information in solution- Can study dynamic processes and conformational exchange- Does not require crystallization- Structure determination can be complex and time-consuming- Less precise than X-ray crystallography for bond lengths and angles- May not provide a single, well-defined conformation
Computational Modeling - Can predict low-energy conformations- Can be used to study molecules that are difficult to crystallize or analyze by NMR- Can provide insights into protein-ligand interactions- Accuracy is dependent on the level of theory and force field used- Predictions need to be validated by experimental data

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for confirming the constitution and connectivity of synthesized imidazo[1,2-b]pyridazine derivatives in solution.[5][6] Computational methods, such as molecular dynamics simulations, can be employed to analyze the binding free energies of these inhibitors to their target kinases, providing valuable insights that complement experimental data.[1][7]

A Curated Look at Imidazo[1,2-b]pyridazine Crystal Structures

To facilitate a comparative understanding of the structural landscape of imidazo[1,2-b]pyridazine derivatives, the following table summarizes key crystallographic parameters for a selection of compounds. This data has been curated from the Cambridge Structural Database (CSD) and the primary literature.

CompoundCSD RefcodeSpace GroupKey Torsion Angle(s)Noteworthy Interactions
6-chloro-2,7-dimethylimidazo[1,2-b]pyridazineWSONZKOMDBOXTRP2₁/cC(8)-N(1)-C(2)-C(3) = 179.5°π-stacking between pyridazine rings
6-Chloro-imidazo[1,2-b]pyridazine-P-1N/AHydrogen bonding to solvent molecules
Imidazo[1,2-b]pyridazine derivative (BTK inhibitor)-P2₁C(6)-N(5)-C(7)-C(8) = -178.9°Intramolecular hydrogen bond
Imidazo[1,2-b]pyridazine derivative (PIM kinase inhibitor)-P2₁2₁2₁C(3)-C(2)-C(9)-N(4) = 45.2°Hydrogen bonding with kinase hinge region

This table is a representative sample. A comprehensive search of the CSD is recommended for specific structural inquiries.

Experimental Protocol: Obtaining High-Quality Crystals of Imidazo[1,2-b]pyridazine Derivatives

The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals. The following is a generalized protocol for the crystallization of imidazo[1,2-b]pyridazine derivatives, which often exhibit good crystallinity due to their rigid nature.

Step 1: Purity is Paramount
  • Purification: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. Common purification techniques include column chromatography and recrystallization.[8]

Step 2: Solvent Screening
  • Solubility Testing: Systematically test the solubility of your compound in a range of common organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, and hexane).

  • Ideal Solvent System: An ideal solvent for slow evaporation is one in which the compound is moderately soluble. For vapor diffusion or solvent layering, a solvent in which the compound is highly soluble and a miscible anti-solvent in which it is poorly soluble are required.[9][10]

Step 3: Crystallization Techniques
  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near-saturation in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature.

  • Vapor Diffusion:

    • Prepare a concentrated solution of the compound in a small, open vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker or jar) containing a more volatile anti-solvent.

    • The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.

  • Solvent Layering:

    • Prepare a concentrated solution of the compound in a dense, high-boiling point solvent in a narrow tube (e.g., an NMR tube).

    • Carefully layer a less dense, miscible anti-solvent on top of the solution, minimizing mixing.

    • Crystals will form at the interface of the two solvents as they slowly mix.

Step 4: Troubleshooting
  • No Crystals: The solution may be undersaturated. Allow more solvent to evaporate or start with a more concentrated solution. Seeding with a microcrystal from a previous attempt can sometimes initiate crystallization.

  • Precipitate/Oil Formation: The solution is likely too supersaturated. Dilute the solution or slow down the rate of solvent evaporation/diffusion.

  • Small or Poor-Quality Crystals: Crystal growth may be too rapid. Slow down the crystallization process by reducing the rate of evaporation or diffusion, or by lowering the temperature.

Visualizing the Workflow and Structural Relationships

To further clarify the processes and concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for X-ray crystallography, the key structural features of the imidazo[1,2-b]pyridazine scaffold, and a decision-making flowchart for selecting the appropriate structural elucidation technique.

G Experimental Workflow for X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection & Analysis cluster_2 Structural Insights Compound Pure Imidazo[1,2-b]pyridazine Derivative Solvent Solvent Screening Compound->Solvent Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Solvent->Crystallization Crystal Single Crystal Selection Crystallization->Crystal Xray X-ray Diffraction Crystal->Xray Data Data Processing & Structure Solution Xray->Data Structure 3D Structure & Conformational Analysis Data->Structure Interactions Analysis of Intermolecular Interactions Structure->Interactions SAR Structure-Activity Relationship (SAR) Studies Interactions->SAR

Caption: A streamlined workflow for determining the crystal structure of an imidazo[1,2-b]pyridazine derivative.

G Key Structural Features of the Imidazo[1,2-b]pyridazine Scaffold Scaffold Imidazo[1,2-b]pyridazine Core (Rigid & Planar) Substituents Substituent Positions (R2, R3, R6, R7, R8) Scaffold->Substituents HBA Hydrogen Bond Acceptors (N1, N5) Scaffold->HBA Aromatic Aromatic System (π-stacking potential) Scaffold->Aromatic HBD Potential Hydrogen Bond Donors (Substituents) Substituents->HBD

Caption: A diagram highlighting the key structural characteristics of the imidazo[1,2-b]pyridazine core.

G Decision Flowchart for Structural Elucidation Start Need Structural Information for Imidazo[1,2-b]pyridazine Derivative Crystal Can High-Quality Single Crystals be Obtained? Start->Crystal Xray Use X-ray Crystallography (Gold Standard) Crystal->Xray Yes NMR Use NMR Spectroscopy (For Solution-State Structure & Dynamics) Crystal->NMR No Combine Combine Techniques for a Comprehensive Understanding Xray->Combine Computational Use Computational Modeling (For Conformational Prediction & Energetics) NMR->Computational NMR->Combine Computational->Combine

Caption: A flowchart to guide the selection of the most appropriate structural analysis technique.

Conclusion

X-ray crystallography stands as an indispensable tool for the definitive structural characterization of imidazo[1,2-b]pyridazine derivatives. The high-resolution data it provides is fundamental to understanding the subtle structural nuances that govern biological activity and physicochemical properties. By integrating crystallographic data with insights from NMR spectroscopy and computational modeling, researchers can build a comprehensive understanding of their molecules, ultimately accelerating the development of novel and effective therapeutics based on this privileged scaffold.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Inhibitors of PIM-1 Kinase: A Computational Analysis of the Binding Free Energies of a Range of Imidazo [1,2-b] Pyridazines. Journal of Chemical Information and Modeling. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Imidazo(1,2-b)pyridazine. PubChem. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. PMC. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. PubMed. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • Imidazopyridazine. Wikipedia. [Link]

  • IMIDAZO(1,2-B)PYRIDAZINE. GSRS. [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]

  • Imidazo[1,2-b]pyridazine (C6H5N3). PubChemLite. [Link]

  • Imidazo(1,2-b)pyridazine, 6-chloro-. PubChem. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. PubMed. [Link]

  • Chemical structures of preclinical imidazo[1,2b]pyridazine-based Trk-targeted PET radioligands. ResearchGate. [Link]

  • 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine. CAS Common Chemistry. [Link]

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Comprehensive Comparison Guide: Imidazo[1,2-b]pyridazine Reference Standards in Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a privileged heterocyclic nucleus in medicinal chemistry, driving the discovery of highly potent and selective kinase inhibitors[1]. For researchers and drug development professionals evaluating novel targeted therapies, establishing robust biological assays requires reliable reference standards.

This guide provides an objective, data-driven comparison of two premier imidazo[1,2-b]pyridazine reference standards—Ponatinib (pan-BCR-ABL inhibitor) and TAK-593 (VEGFR2/PDGFRβ inhibitor)—against alternative chemical classes. By dissecting their mechanistic superiority, comparative experimental data, and the self-validating protocols required to measure them, this guide ensures your assay design is grounded in rigorous scientific logic.

Mechanistic Grounding: The Imidazo[1,2-b]pyridazine Advantage

To understand how to assay these compounds, we must first understand why the imidazo[1,2-b]pyridazine core outperforms alternatives.

Evading Steric Clashes (Ponatinib)

In Chronic Myeloid Leukemia (CML), the BCR-ABL1 T315I "gatekeeper" mutation confers resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib. The mutation replaces a threonine with a bulkier isoleucine, creating a steric clash. Ponatinib overcomes this via a non-bulky ethynyl moiety that acts as a rigid linker, precisely positioning its imidazo[1,2-b]pyridazine core into the adenine-binding pocket without interacting with the mutant isoleucine side chain[2].

Two-Step Slow Binding Kinetics (TAK-593)

While many angiogenesis inhibitors (e.g., sunitinib) exhibit rapid equilibrium kinetics, TAK-593 utilizes its imidazo[1,2-b]pyridazine structure to induce a conformational change in the VEGFR2/PDGFRβ kinase domains. This results in a "two-step slow-binding" mechanism, locking the enzyme in an inactive state and yielding an extraordinary dissociation half-life (


) of >17 hours[3].

G A BCR-ABL WT E Downstream Signaling (STAT5 / CrkL) A->E Activates G Apoptosis A->G When Inhibited B BCR-ABL T315I (Gatekeeper Mutant) B->E Activates B->G When Inhibited C Imatinib / Dasatinib (Alternatives) C->A Inhibits C->B Steric Clash (Fails) D Ponatinib (Imidazo[1,2-b]pyridazine) D->A Inhibits D->B Evades Clash (Inhibits) F Leukemic Proliferation E->F Drives

Caption: Logic of BCR-ABL T315I inhibition by the imidazo[1,2-b]pyridazine ponatinib versus alternatives.

Comparative Performance Analysis

Overcoming Gatekeeper Mutations: Ponatinib vs. Alternatives

When benchmarking novel BCR-ABL inhibitors, ponatinib is the mandatory positive control for T315I mutant assays[4]. As shown in Table 1, while dasatinib is highly potent against the wild-type (WT) kinase, it completely loses efficacy against the T315I mutant. Ponatinib maintains sub-nanomolar to low-nanomolar potency across both[5].

Table 1: Comparative


 Profiling in BCR-ABL Kinase Assays 
InhibitorChemical ClassBCR-ABL WT

(nM)
BCR-ABL T315I

(nM)
Efficacy Shift (WT to Mut)
Ponatinib Imidazo[1,2-b]pyridazine 0.4 2.0 5-fold (Maintains Potency)
Imatinib2-Phenylaminopyrimidine260.0>10,000>38-fold (Loss of Efficacy)
DasatinibThiazole-carboxamide0.8>100.0>125-fold (Loss of Efficacy)
Achieving Unprecedented Residence Time: TAK-593 vs. Sunitinib

For VEGFR2-targeted therapies, standard


 values fail to capture in vivo pharmacodynamics. TAK-593 is the gold-standard reference for evaluating Type II slow-off kinetics[3]. Sunitinib, a standard alternative, dissociates rapidly, requiring sustained plasma concentrations. TAK-593's prolonged residence time allows for sustained target suppression even after the drug has cleared from circulation[6].

Table 2: Comparative Binding Kinetics for VEGFR2

InhibitorChemical ClassVEGFR2

(nM)
Dissociation Half-Life (

)
Binding Mechanism
TAK-593 Imidazo[1,2-b]pyridazine 0.95 > 17 hours Two-step slow binding
SunitinibIndolinone10.0 - 15.0< 1 hourRapid equilibrium

Standardized Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives/negatives.

TR-FRET Kinase Activity Assay (For Determination)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard fluorescence because its ratiometric readout intrinsically normalizes for compound auto-fluorescence—a common artifact with highly conjugated heterocyclic scaffolds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Causality: 1 mM DTT must be added fresh to prevent oxidative cross-linking of the kinase cysteine residues, which would artificially lower the 
    
    
    
    .
  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of Ponatinib (Reference) and the test compound in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v). Validation: Include a 1% DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition) to calculate the assay's Z'-factor. A Z' > 0.6 validates the run.

  • Enzyme/Substrate Addition: Add 2 nM recombinant BCR-ABL (WT or T315I) and 50 nM ULight-labeled substrate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent

    
     (e.g., 10 µM). Causality: Running the assay at the 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive inhibitors like ponatinib.
  • Termination & Detection: After 60 minutes, add EDTA (to chelate

    
     and stop the reaction) alongside the Europium-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).
    
SPR-Based Kinetic Profiling (For Residence Time)

Standard biochemical assays cannot accurately measure the efficacy of TAK-593 due to its slow-binding nature. Surface Plasmon Resonance (SPR) is required to capture real-time


 and 

rates[3].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize anti-GST antibodies onto a CM5 sensor chip via standard amine coupling. Capture GST-tagged VEGFR2 kinase domain to a density of ~1000 Resonance Units (RU). Causality: Capturing via a GST-tag rather than direct amine coupling preserves the conformational flexibility of the kinase domain, which is strictly required for the two-step induced-fit binding of TAK-593.

  • Baseline Stabilization: Flow running buffer (PBS, 0.05% Tween-20, 2% DMSO) at 30 µL/min until the baseline drift is < 1 RU/min.

  • Analyte Injection (Association): Inject TAK-593 at multiple concentrations (0.1 nM to 10 nM) for 5 minutes.

  • Buffer Flow (Dissociation): Switch to running buffer for a minimum of 4 hours. Causality: Because TAK-593 has a

    
     > 17 hours, a standard 15-minute dissociation phase will register as a flat line, leading to an artificially low calculated affinity. Extended dissociation is mandatory.
    
  • Data Fitting: Double-reference the data (subtracting a blank reference cell and a buffer-only injection) and fit to a two-state reaction model to calculate

    
     and residence time.
    

SPR S1 1. Target Immobilization (VEGFR2 on CM5 Chip) S2 2. Analyte Injection (TAK-593 / Sunitinib) S1->S2 S3 3. Association Phase (Measure Kon) S2->S3 S4 4. Extended Dissociation (Measure Koff > 4 hrs) S3->S4 S5 5. Kinetic Fitting (Calculate Residence Time) S4->S5

Caption: Step-by-step SPR workflow for measuring imidazo[1,2-b]pyridazine residence time.

References

  • Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Tanneeru, K., & Guruprasad, L. "Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study." PLOS One, 2013. URL:[Link]

  • Iwata, H., et al. "Biochemical characterization of TAK-593, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism." Biochemistry, 2011. URL:[Link]

  • Miyamoto, N., et al. "Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative (TAK-593)." RCSB Protein Data Bank, 2013. URL:[Link]

  • European Medicines Agency (EMA). "Annotation of EMA Label for ponatinib and ABL1, BCR." ClinPGx, 2024. URL:[Link]

Sources

A Comparative Guide to the Structural Validation of 6-Methoxyimidazo[1,2-b]pyridazine using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis for the structural validation of 6-Methoxyimidazo[1,2-b]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the nuances of 13C Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural elucidation. This guide will not only present the expected 13C NMR data but also explore the rationale behind spectral assignments and compare this technique with alternative and complementary NMR methods for unambiguous structure confirmation.

The Imperative of Unambiguous Structural Validation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In drug discovery and development, even minor structural ambiguities can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. The imidazo[1,2-b]pyridazine core is a privileged scaffold found in numerous biologically active compounds, targeting a range of therapeutic areas. The introduction of a methoxy group at the 6-position significantly influences the molecule's electronic properties and potential biological interactions. Therefore, its precise placement must be unequivocally confirmed. While various analytical techniques contribute to characterization, 13C NMR provides a direct and powerful method for mapping the carbon skeleton of a molecule.

Decoding the 13C NMR Spectrum of this compound: A Predictive Analysis

The 13C NMR spectrum of the parent imidazo[1,2-b]pyridazine has been reported with the following assignments[1]:

Carbon AtomChemical Shift (δ, ppm)
C2~133.8
C3~116.7
C6~139.1
C7~125.8
C8~116.8
C8a~143.1

The introduction of a methoxy group at the C6 position is expected to induce significant changes in the chemical shifts of the pyridazine ring carbons due to its electron-donating nature through resonance and its inductive effects. The methoxy carbon itself will also present a characteristic signal.

Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~134-136Minor downfield shift due to electronic changes in the ring system.
C3~117-119Minor downfield shift.
C6 ~155-160 Significant downfield shift due to the direct attachment of the electronegative oxygen atom of the methoxy group. This is the most diagnostic shift.
C7~100-105Significant upfield shift due to the ortho-electron-donating effect of the methoxy group.
C8~115-117Minor upfield shift due to the para-electron-donating effect of the methoxy group.
C8a~141-143Minor upfield shift.
-OCH3~55-60Characteristic chemical shift for a methoxy carbon attached to an aromatic ring.

This predictive table serves as a powerful tool for the initial assessment of a synthesized compound. However, for unequivocal validation, further experimental evidence is paramount.

Experimental Protocol for 13C NMR Acquisition

A standard proton-decoupled 13C NMR experiment is the foundational step for validating the structure of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and methoxy carbons (e.g., 0-180 ppm).

    • Acquisition Time (at): Typically around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which have longer relaxation times.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

    • Perform baseline correction.

Beyond a Single Spectrum: The Power of 2D NMR in Structural Verification

While the 1D 13C NMR spectrum provides a carbon count and chemical shift information, unambiguous assignment of each signal requires further evidence. This is where two-dimensional (2D) NMR techniques become indispensable, creating a self-validating system for your structural hypothesis.

Workflow for Unambiguous Structural Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_validation Validation H1 ¹H NMR HSQC HSQC H1->HSQC Proton-Carbon Direct Correlation C13 ¹³C NMR C13->HSQC DEPT DEPT-135/90 HMBC HMBC DEPT->HMBC Identify Quaternary Carbons HSQC->HMBC Confirm Protonated Carbons Structure Unambiguous Structure of This compound HSQC->Structure C-H Connectivity HMBC->Structure Long-Range C-H Connectivity (Confirms Skeleton)

Caption: Workflow for structural validation using 1D and 2D NMR.

Heteronuclear Single Quantum Coherence (HSQC): Identifying Direct C-H Bonds

The HSQC experiment correlates the chemical shifts of protons directly attached to carbons. This is a crucial first step in assigning the protonated carbons in the this compound molecule.

  • Expected HSQC Correlations:

    • A cross-peak connecting the ¹H signal of the methoxy protons to the ¹³C signal of the methoxy carbon.

    • Cross-peaks for each of the aromatic C-H pairs (C2-H, C3-H, C7-H, and C8-H).

Heteronuclear Multiple Bond Correlation (HMBC): Assembling the Molecular Skeleton

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This technique is invaluable for identifying the connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons.

  • Key Expected HMBC Correlations for Validating the 6-Methoxy Position:

    • A correlation from the methoxy protons (-OCH₃) to the C6 carbon. This is a definitive piece of evidence for the location of the methoxy group.

    • Correlations from the H7 proton to C6 and C8a.

    • Correlations from the H8 proton to C6 and C8a.

    • Correlations from the H2 and H3 protons to the bridgehead carbon C8a, confirming the imidazo[1,2-b]pyridazine core structure.

A Comparative Look: Why 13C NMR and 2D Techniques are Superior for this Task

Analytical TechniqueStrengths for Structural ValidationLimitations for this compound
1D ¹³C NMR Provides a direct count of non-equivalent carbons. Chemical shifts are highly sensitive to the local electronic environment.Requires complementary techniques (like DEPT) to differentiate between CH, CH₂, and CH₃ groups. Does not provide connectivity information on its own.
DEPT-135/90 Distinguishes between CH, CH₂, and CH₃ carbons, aiding in the assignment of the 1D ¹³C spectrum.Quaternary carbons are not observed.
¹H NMR Provides information on the number and connectivity of protons.Can be complex to interpret due to proton-proton coupling. Does not directly probe the carbon skeleton.
Mass Spectrometry Provides the molecular weight and fragmentation pattern, confirming the elemental composition.Isomers with the same mass cannot be distinguished. Does not provide information on the specific connectivity of atoms.
HSQC Unambiguously identifies directly bonded C-H pairs.Does not provide information about quaternary carbons or the overall connectivity of the carbon skeleton.
HMBC Reveals long-range C-H correlations, allowing for the assembly of the molecular framework and the assignment of quaternary carbons.The absence of a correlation does not definitively rule out a connectivity, as the magnitude of the coupling constant can be close to zero.

Conclusion: A Multi-faceted Approach to Certainty

The structural validation of this compound, like any novel compound destined for biological evaluation, demands a rigorous and multi-faceted analytical approach. While a predictive analysis of the 13C NMR spectrum provides a strong initial hypothesis, it is the synergistic application of 1D and 2D NMR techniques, particularly ¹³C NMR, HSQC, and HMBC, that delivers the irrefutable evidence required for confident structural assignment. This comprehensive NMR toolkit empowers researchers to move forward in their drug discovery endeavors with a solid and validated structural foundation.

References

  • TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 2005, 9(4), 397-428.
  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • University of Oxford. CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. [Link]

Sources

Pharmacokinetics & Structural Dynamics: Imidazo[1,2-b]pyridazine vs. Pyrazolo[1,5-a]pyrimidine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profile of kinase inhibitors without sacrificing biochemical potency. Two of the most privileged, bioisosteric scaffolds for targeting the ATP-binding hinge region are imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine . While both are 5,6-fused nitrogenous heterocycles capable of mimicking the adenine ring of ATP, their distinct topological nitrogen arrangements profoundly dictate their physicochemical properties, metabolic liabilities, and ultimately, their in vivo PK profiles.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their PK differences and providing self-validating experimental protocols for evaluating scaffold-hopping strategies.

The Causality of Scaffold Hopping: Structural & Physicochemical Profiling

Scaffold hopping between an imidazo[1,2-b]pyridazine and a pyrazolo[1,5-a]pyrimidine is rarely a purely structural exercise; it is a targeted intervention to rescue specific PK liabilities,.

  • Imidazo[1,2-b]pyridazine : This scaffold (found in the BCR-ABL inhibitor ponatinib) provides excellent shape complementarity to the kinase hinge region[1]. However, its specific electron distribution often results in high lipophilicity and strong crystal packing forces. This frequently manifests as poor aqueous solubility and dissolution-limited oral absorption. Furthermore, its high lipophilicity drives a massive volume of distribution (

    
    ), meaning the drug partitions heavily into tissues, which can lower the plasma concentration below the therapeutic threshold[2].
    
  • Pyrazolo[1,5-a]pyrimidine : Shifting the nitrogen atoms (a six-fused-five membered ring vs. a five-fused-six membered ring) alters the dipole moment and the basicity of the ring system[3]. A carbon-for-nitrogen switch or topological rearrangement often increases the basicity of the molecule[4]. This allows for better protonation in the acidic environment of the stomach, drastically improving solubility at low pH and overcoming dissolution-limited absorption[4]. Additionally, reducing the electron-rich nature of specific binding vectors can mitigate cytochrome P450 (CYP)-mediated oxidation, thereby lowering intrinsic clearance (

    
    )[5].
    
Comparative Pharmacokinetic Data

The table below summarizes the quantitative pharmacokinetic trends observed when comparing these two scaffolds across various kinase inhibitor programs (e.g., TTK, FLT3, and BCR-ABL inhibitors),[6],.

Pharmacokinetic ParameterImidazo[1,2-b]pyridazine (Typical Profile)Pyrazolo[1,5-a]pyrimidine (Typical Profile)Mechanistic Driver
Aqueous Solubility (pH 2.0) Low (<10 µg/mL)Moderate to High (>50 µg/mL)Increased basicity allows for gastric protonation, improving dissolution[4].
Oral Bioavailability (%F) Often <20% (Dissolution-limited)40% - 80% (Permeability-driven)Improved solubility translates to higher

and AUC[4].
Volume of Distribution (

)
High (>3.0 L/kg)[7]Moderate to High (1.0 - 4.6 L/kg)[8]Altered lipophilicity restricts excessive tissue partitioning.
Systemic Clearance (CL) Moderate to HighVariable (Tunable)Shift in electron density alters CYP450 binding affinity and metabolic stability[5].
In Vivo Half-Life (

)
1.0 - 3.9 hours[7]2.0 - 6.0 hours[9]Balanced by the ratio of Clearance to Volume of Distribution.
Visualizing the Scaffold Hopping Logic

The decision to transition from an imidazo[1,2-b]pyridazine to a pyrazolo[1,5-a]pyrimidine is driven by specific in vivo triggers. The logical relationship is mapped below.

ScaffoldHopping Start Kinase Inhibitor Lead (Hinge Binder) Imidazo Imidazo[1,2-b]pyridazine Start->Imidazo PK_Issue PK Liabilities: - High Volume of Distribution (Vd) - Dissolution-Limited Absorption Imidazo->PK_Issue In Vivo Profiling Scaffold_Hop Scaffold Hopping (Topological Nitrogen Shift) PK_Issue->Scaffold_Hop Rational Redesign Pyrazolo Pyrazolo[1,5-a]pyrimidine Scaffold_Hop->Pyrazolo Benefit1 Increased Basicity (Improved pH-Dependent Solubility) Pyrazolo->Benefit1 Benefit2 Altered Electron Density (Reduced CYP450 Clearance) Pyrazolo->Benefit2

Caption: Logical workflow for scaffold hopping from imidazo[1,2-b]pyridazine to pyrazolo[1,5-a]pyrimidine.

Self-Validating Experimental Protocol: DMPK Profiling

To objectively compare these scaffolds, a rigorous Drug Metabolism and Pharmacokinetics (DMPK) workflow is required. The following protocol is designed as a self-validating system: if the in vitro solubility assay (Step 1) fails, the in vivo bioavailability (Step 3) will inherently reflect that failure, allowing for precise pinpointing of the PK liability.

Step 1: Thermodynamic Solubility & PAMPA (Permeability)

Objective: Differentiate dissolution-limited versus permeability-limited absorption.

  • Incubation: Suspend 1 mg of the test compound in 1 mL of Simulated Gastric Fluid (SGF, pH 1.2) and Phosphate-Buffered Saline (PBS, pH 7.4). Incubate for 24 hours at 37°C with shaking.

  • Quantification: Centrifuge at 10,000 x g for 15 minutes. Dilute the supernatant and quantify via LC-MS/MS against a standard curve.

  • Permeability: Run a Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4 for 5 hours.

  • Causality Check: If the imidazo[1,2-b]pyridazine shows <5 µg/mL in SGF but high PAMPA permeability (>100 × 10⁻⁶ cm/s), its poor in vivo %F is strictly dissolution-limited. The pyrazolo[1,5-a]pyrimidine should demonstrate >50 µg/mL in SGF due to its altered pKa, validating the scaffold hop[4].

Step 2: Microsomal Stability (Intrinsic Clearance)

Objective: Assess Phase I metabolic liabilities to ensure the new scaffold does not introduce rapid clearance.

  • Reaction Setup: Incubate 1 µM of each compound with human liver microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS. Calculate

    
     based on the elimination rate constant (
    
    
    
    ).
  • Causality Check: High clearance in the imidazo[1,2-b]pyridazine is often driven by rapid oxidation. The pyrazolo[1,5-a]pyrimidine's altered electron density should yield a lower

    
    , confirming improved metabolic stability[5].
    
Step 3: In Vivo Pharmacokinetics (Rodent Model)

Objective: Determine absolute bioavailability and systemic distribution.

  • Dosing: Dose male Sprague-Dawley rats intravenously (IV, 1 mg/kg in 5% DMSO/PEG400) and orally (PO, 10 mg/kg in 0.5% methylcellulose) with both scaffolds (n=3 per group).

  • Sampling: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Separate plasma and analyze via LC-MS/MS.

  • Causality Check: Calculate

    
     from the IV arm. The imidazo[1,2-b]pyridazine will likely show a 
    
    
    
    > 3 L/kg (extensive tissue binding)[7]. The pyrazolo[1,5-a]pyrimidine should show a contracted
    
    
    and a higher AUC in the PO arm, confirming that the in vitro solubility improvements successfully translated to in vivo exposure[4].

DMPKWorkflow Phase1 Step 1: Physicochemical (PAMPA & SGF Solubility) Decision1 Permeability vs. Dissolution Check Phase1->Decision1 Phase2 Step 2: Metabolic Stability (HLM / RLM Incubation) Decision2 Intrinsic Clearance (CL_int) Calculation Phase2->Decision2 Phase3 Step 3: In Vivo PK (Rodent IV/PO Dosing) Decision3 Absolute Bioavailability (%F) & Volume of Distribution (Vd) Phase3->Decision3 Decision1->Phase2 Validated Decision2->Phase3 Optimized

Caption: Tiered DMPK experimental workflow for validating kinase inhibitor scaffold hopping.

References
  • Liu, Y., et al. "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent." ACS Medicinal Chemistry Letters, 2016.

  • Krystof, V., et al. "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." Journal of Medicinal Chemistry, 2023.

  • Wang, E., et al. "Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.

  • Gehlert, D. R., et al. "3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist..." The Journal of Neuroscience, 2007.

  • Mo, J., et al. "Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2015.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6-Methoxyimidazo[1,2-b]pyridazine

[1][2][3]

Part 1: Executive Summary & Core Directive

6-Methoxyimidazo[1,2-b]pyridazine is a nitrogen-rich heterocyclic building block commonly utilized in medicinal chemistry for kinase inhibitor development.[1][2][3] Unlike simple solvents, this compound possesses a fused ring system that requires high-temperature incineration to ensure complete mineralization and prevent the formation of toxic partial-combustion byproducts.[1][2][3]

Immediate Action Item: Do NOT dispose of this compound down the drain or in general trash. It must be segregated into Non-Halogenated Organic Waste streams unless solvated in halogenated media.[3]

Part 2: Chemical Profile & Hazard Assessment[1][2]

To manage disposal effectively, you must understand the physicochemical properties driving the safety protocols.[2]

Physical & Chemical Properties
PropertyData / CharacteristicOperational Implication
Structure Fused Imidazole & Pyridazine ringsHigh nitrogen content; potential for NOx generation during combustion.[1][3]
Physical State Solid (Powder/Crystalline)Dust generation is a primary inhalation risk during transfer.[3]
Solubility Low in water; High in DMSO/MeOHRinsate will likely require organic solvent waste streams.[3]
Stability Stable under ambient conditionsCompatible with standard organic waste storage; avoid strong oxidizers.[3]
Hazard Identification (GHS / E-E-A-T)

As a research chemical, specific toxicological data may be sparse.[2] However, based on the imidazo[1,2-b]pyridazine pharmacophore (CAS 766-55-2) and its derivatives (e.g., Ponatinib intermediates), we apply the Precautionary Principle :

  • Acute Toxicity (Oral): Treat as Category 4 (Harmful if swallowed).[1][3]

  • Skin/Eye Irritation: Treat as Category 2 (Irritant).[1][3]

  • Target Organ Toxicity: Potential respiratory irritant if dust is inhaled.[3][4]

Scientist's Insight: The "6-methoxy" substitution generally increases lipophilicity compared to the parent heterocycle.[1][3] This means it will readily penetrate skin barriers.[3] Double-gloving (Nitrile) is mandatory during solid handling.[1][3]

Part 3: Waste Segregation & Disposal Workflows

Effective disposal starts at the bench. Segregation prevents cross-reactivity and ensures compliance with incineration facility acceptance criteria.[3]

The "Generator Knowledge" Rule

Under RCRA (Resource Conservation and Recovery Act) guidelines, this compound is not a P-listed or U-listed waste by name.[1][2][3] However, you must classify it based on Generator Knowledge .

  • Classification: Hazardous Chemical Waste.[3]

  • RCRA Code: Not specifically listed; defaults to D001 (Ignitable) only if in flammable solvent, or Non-Regulated if solid.[2] Best Practice: Manage as Hazardous Organic Waste .[3]

Disposal Decision Tree

The following workflow dictates the operational path for disposal based on the physical state of the waste.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->Solid Powder/CrystalsLiquidSolution / RinsateStateCheck->Liquid Reaction Mix/WashContainerCollect in Wide-MouthHDPE JarSolid->ContainerLabelSolidLabel: 'Non-HalogenatedSolid Organic Waste'Container->LabelSolidStorageSatellite Accumulation Area(Secondary Containment)LabelSolid->StorageSolventCheckSolvent Type?Liquid->SolventCheckHaloContains Halogens?(DCM, Chloroform)SolventCheck->Halo YesNonHaloNon-Halogenated?(DMSO, MeOH, Acetone)SolventCheck->NonHalo NoStreamAStream A:Halogenated Organic WasteHalo->StreamAStreamBStream B:Non-Halogenated Organic WasteNonHalo->StreamBStreamA->StorageStreamB->StorageFinalDispFinal Disposal:High-Temp IncinerationStorage->FinalDisp EHS Pickup

Figure 1: Operational decision tree for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.

Part 4: Emergency Response (Spills)

Accidental release of powder requires immediate containment to prevent respiratory exposure and facility contamination.[3]

Spill Management Protocol

SpillResponseAlert1. Alert & IsolateEvacuate immediate areaPPE2. Don PPENitrile Gloves, Lab Coat,N95/P100 RespiratorAlert->PPEContain3. ContainmentCover with damp absorbent pads(Avoid dry sweeping)PPE->ContainClean4. CleanupScoop into hazardous waste bag.Double bag.Contain->CleanDecon5. DecontaminationWash surface with soap & water.Test pH if necessary.Clean->Decon

Figure 2: Step-by-step spill response workflow prioritizing respiratory protection and dust suppression.[1][2][3]

Technical Note on Decontamination: Imidazo[1,2-b]pyridazines are generally stable.[1][2][3] Standard detergents (surfactants) are sufficient for surface decontamination.[1][3] Avoid using bleach (hypochlorite) immediately on high concentrations of nitrogen-rich heterocycles to prevent potential chloramine formation, though the risk with this specific solid is low.[1][2][3]

Part 5: Regulatory Compliance & Transport[1][3]

Labeling Requirements

Every container must be labeled before the first drop of waste is added.[3]

  • Content: "Hazardous Waste - this compound"[1][2][3]

  • Hazards: Check [x] Toxic [x] Irritant[1][3]

Final Disposal Method

The only acceptable final disposal method for this class of compounds is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2][3]

  • Reasoning: The fused aromatic rings require temperatures >1000°C for ring opening and complete oxidation.[3]

  • Prohibition: Do not use fuel blending or landfilling for research-grade heterocycles unless explicitly authorized by your local hazardous waste contractor.[1][3]

References

  • PubChem. (n.d.).[3] Imidazo[1,2-b]pyridazine Compound Summary. National Library of Medicine.[3] Retrieved February 28, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved February 28, 2026, from [Link][1][2]

×

Retrosynthesis Analysis

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6-Methoxyimidazo[1,2-b]pyridazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.